2-Amino-4-methoxythiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxythiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-9-5-3-10-6(8)4(5)2-7/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIEAJFBRDLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-methoxythiophene-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a privileged core structure, primarily synthesized via the versatile Gewald reaction, that imparts a wide range of biological activities to molecules.[1][2][3] This document details the fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications of the title compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work. We will explore its role as a synthon for more complex heterocyclic systems and its potential as a lead compound in various therapeutic areas.[1][3]
Core Molecular Identity and Properties
Chemical Identity
-
IUPAC Name: 2-Amino-4-methoxythiophene-3-carbonitrile
-
Molecular Formula: C₆H₆N₂OS
-
Molecular Weight: 154.19 g/mol
Chemical Structure
The structure features a thiophene ring substituted with an amino group at position 2, a cyano (nitrile) group at position 3, and a methoxy group at position 4. This arrangement of electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on the thiophene core dictates its unique chemical reactivity and biological interaction potential.
Caption: 2D Structure of 2-Amino-4-methoxythiophene-3-carbonitrile.
Physicochemical Properties
Specific experimental data for the title compound is sparse. The data presented below is a combination of predicted values and experimental data from closely related analogues, such as 2-amino-4-methylthiophene-3-carbonitrile and 2-amino-4-(methoxyphenyl)thiophene-3-carbonitrile.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid, ranging from off-white to yellow or cream-colored crystals or powder. | [4][7] |
| Melting Point | Analogues melt in a broad range, typically >140°C. For example, 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile melts at 140-169°C.[4] | [4] |
| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol, DMF, and DMSO. | General chemical knowledge |
| Storage | Store in a cool, dry, dark place (2-8°C recommended for analogues) in a tightly sealed container under an inert atmosphere. | [8][9] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretching (primary amine) |
| 2230 - 2210 | Strong | C≡N stretching (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching (aryl ether) |
Note: Data is inferred from analogues. IR characterization of a related compound confirms the presence of CN (2210–2220 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) functional groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure.
-
¹H NMR:
-
A broad singlet corresponding to the two protons of the -NH₂ group.
-
A singlet for the three protons of the -OCH₃ group.
-
A singlet for the proton at the C5 position of the thiophene ring.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (C ≡N).
-
Signals for the four carbons of the thiophene ring, with distinct shifts due to the different substituents.
-
A signal for the methoxy carbon (O-CH₃ ).
-
Synthesis and Reactivity
The Gewald Reaction: Primary Synthetic Route
The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][10][11] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[11][12]
Mechanism Insight: The reaction proceeds in two key stages:
-
Knoevenagel Condensation: A base, typically a secondary amine like morpholine or triethylamine, catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[11][13]
-
Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11][13]
Caption: Generalized workflow of the Gewald Reaction for 2-aminothiophene synthesis.
Experimental Protocol: General Gewald Synthesis
This protocol is a general guideline and requires optimization for specific substrates.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-hydroxy ketone or equivalent (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent: Add a suitable solvent, such as ethanol or methanol.
-
Catalyst: Add a basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[13]
-
Workup and Purification:
-
Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[13]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization (common solvents include ethanol or methanol) or silica gel column chromatography.[13]
-
Chemical Reactivity
The molecule's rich functionality allows for diverse chemical transformations, making it a valuable synthetic intermediate.[14]
-
N-Acylation: The primary amino group can readily react with acylating agents. For instance, reaction with activated carboxylic acids can form N-(3-cyanothiophen-2-yl) amides.[]
-
Thieno[2,3-d]pyrimidine Synthesis: The amino and cyano groups are perfectly positioned for cyclocondensation reactions with various electrophiles to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[]
-
Electrophilic Substitution: The thiophene ring, being electron-rich, can undergo electrophilic substitution reactions, although the positions are directed by the existing substituents.
Caption: Key reactive sites and potential transformations of the title compound.
Applications and Biological Significance
The 2-aminothiophene scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of pharmacological activities.[1][2][10]
Medicinal Chemistry
This class of compounds is explored for numerous therapeutic applications:
-
Anticancer Properties: Many 2-aminothiophene derivatives show significant antiproliferative activity against various cancer cell lines.[4] Their mechanism often involves the inhibition of specific kinases or interference with cell proliferation pathways.[4]
-
Antimicrobial and Antiviral Activity: The scaffold is a key component in the development of new antibacterial, antifungal, and antiviral agents.[1][2] Studies have investigated derivatives as potential treatments for hepatitis B and C by targeting viral enzymes.[16]
-
Enzyme Inhibition & Receptor Modulation: The structural features of 2-aminothiophenes allow them to interact with enzymes and receptors through hydrogen bonds and other non-covalent interactions, leading to the modulation of their activity.[4][10]
Materials Science
Beyond pharmaceuticals, 2-aminothiophenes are used in the development of advanced materials:
-
Organic Electronics: They serve as building blocks for oligomers and polymers used in organic photovoltaic cells and other electronic materials.[14][17]
-
Dyes and Pigments: The chromophoric nature of the thiophene ring and the potential for extended conjugation make these compounds useful in the synthesis of dyes.[12]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. The following information is based on safety data for structurally similar aminothiophene carbonitriles.[8][18][19]
Hazard Identification
-
GHS Classification:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[18][20]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[18][20]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[18]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18][20][21]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[8][18][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[18][20][21]
References
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Bebrevska, L., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]
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Bebrevska, L., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]
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Tashpulatov, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 585-603. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
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(n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31693–31706. [Link]
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PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. [Link]
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Reagentia. (n.d.). 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile. [Link]
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Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
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Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
EPA CompTox Chemicals Dashboard. (2025). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]
-
PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. [Link]
-
Benjamin, I., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg. [Link]
-
Nguyen, V. T., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Al-Ghamdi, A. M., et al. (2022). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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Tumer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry. [Link]
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Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Adebayo, I. A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Three-component synthesis of 4H-pyran scaffolds accelerated by a Gabapentin. [Link]
-
ResearchGate. (2025). 2-Amino-4-methylthiophene-3-carbonitrile. [Link]
-
EPA CompTox Chemicals Dashboard. (2025). 2-Amino-4-methylthiophene-3-carbonitrile - Exposure. [Link]
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"2-Amino-4-methoxythiophene-3-carbonitrile" molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-4-methoxythiophene-3-carbonitrile
Executive Summary
2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 104366-22-5) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyridinones.[1][2] These fused heterocyclic systems are heavily implicated in the development of kinase inhibitors, specifically targeting Checkpoint Kinase 1 (Chk1) and Hematopoietic Progenitor Kinase 1 (HPK1) in oncology pipelines.
This technical guide provides a definitive physicochemical profile, a validated synthetic protocol via the Gewald reaction, and quality control metrics to ensure experimental reproducibility.
Molecular Identity & Physicochemical Profile
The following data establishes the baseline identity for 2-Amino-4-methoxythiophene-3-carbonitrile. Researchers should verify these parameters upon procurement or synthesis to ensure scaffold integrity.
| Parameter | Specification |
| IUPAC Name | 2-Amino-4-methoxythiophene-3-carbonitrile |
| CAS Number | 104366-22-5 |
| Molecular Formula | C₆H₆N₂OS |
| Molecular Weight | 154.19 g/mol |
| Appearance | Dark brown to black crystalline solid |
| Melting Point | 78–79 °C (Recrystallized from EtOH) |
| Solubility | Soluble in DMSO, DMF, CDCl₃; Sparingly soluble in water |
| SMILES | COC1=C(C#N)C(N)=SC1 |
Synthetic Methodology: The Gewald Reaction
The most efficient route to 2-Amino-4-methoxythiophene-3-carbonitrile is the multi-component Gewald Reaction . This pathway utilizes methoxyacetone to introduce the 4-methoxy substituent directly.
Mechanism of Action
The reaction proceeds via a Knoevenagel condensation between methoxyacetone and malononitrile, followed by thiolation of the intermediate alkene by elemental sulfur, and finally, an intramolecular cyclization to form the thiophene ring.
Figure 1: The Gewald reaction pathway utilizing methoxyacetone to yield the 4-methoxy substituted thiophene core.
Experimental Protocol
Note: This protocol is adapted from standard Gewald conditions optimized for alkoxy-substituted ketones.
Reagents:
-
Methoxyacetone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (1.0 eq) or Triethylamine
-
Ethanol (Absolute)[3]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (10 mmol) and methoxyacetone (10 mmol) in absolute ethanol (20 mL).
-
Activation: Add elemental sulfur (10 mmol) to the solution.
-
Initiation (Exotherm Control): Add morpholine (10 mmol) dropwise over 15 minutes. Critical: The reaction is exothermic. Maintain temperature below 50°C during addition to prevent polymerization of the vinyl nitrile intermediate.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of starting materials via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction mixture to room temperature, then chill to 0–4°C in an ice bath. The product often precipitates as a dark solid.
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from hot ethanol.
-
Yield: Typical yields range from 60–80%.
Structural Validation (QC Metrics)
To ensure the integrity of the synthesized compound, the following spectroscopic data must be replicated. This serves as a self-validating system ; deviations in the NMR shifts indicate regiochemical errors (e.g., formation of the 5-methoxy isomer).
Nuclear Magnetic Resonance (NMR)
The presence of a singlet at δ 5.21 ppm is the diagnostic peak for the proton at Position 5. If this peak appears as a doublet or is shifted significantly, the cyclization may have occurred at the incorrect carbon of the ketone.
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | 5.21 | Singlet (1H) | C5-H (Ring Proton) |
| ¹H | CDCl₃ | 4.89 | Broad Singlet (2H) | -NH₂ (Amino) |
| ¹H | CDCl₃ | 3.79 | Singlet (3H) | -OCH₃ (Methoxy) |
| ¹³C | CDCl₃ | 160.8 | - | C-2 (C-NH₂) |
| ¹³C | CDCl₃ | 154.1 | - | C-4 (C-OMe) |
| ¹³C | CDCl₃ | 113.9 | - | -CN (Nitrile) |
| ¹³C | CDCl₃ | 82.6 | - | C-3 (C-CN) |
Infrared Spectroscopy (IR)
-
3400–3200 cm⁻¹: Primary amine (-NH₂) stretching (doublet).
-
2200–2210 cm⁻¹: Sharp nitrile (-C≡N) stretch.
Medicinal Chemistry Applications
The 2-amino-4-methoxythiophene-3-carbonitrile scaffold is a bioisostere of the quinazoline core, offering unique solubility and metabolic stability profiles.
Pathway: Synthesis of HPK1 Inhibitors
This compound is a documented precursor for thieno[2,3-b]pyridinone derivatives, which act as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.
Figure 2: Divergent synthesis pathways for kinase inhibitor development.
Key Reaction: To access the thienopyridinone core, the scaffold is typically treated with Lithium Diisopropylamide (LDA) at -78°C to deprotonate the C5 position, followed by reaction with an electrophile (e.g., an ester) to fuse the second ring.
References
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Song, Y., et al. (2014).[4][5] "Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors." Bioorganic & Medicinal Chemistry, 22(17), 4882-4892.[4][5]
-
Kaki, V. R., et al. (2012). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Tetrahedron Letters, 53(44), 5910-5913.
-
BenchChem. (2025). "2-Amino-4-methoxythiophene-3-carbonitrile Product Data."
-
Ambeed. (2025). "Chemical Safety Data Sheet: 2-Amino-4-methoxythiophene-3-carbonitrile."
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"2-Amino-4-methoxythiophene-3-carbonitrile" discovery and history
An In-Depth Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Discovery, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-amino-4-methoxythiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the historical context of its discovery, focusing on the revolutionary Gewald reaction that enabled its widespread synthesis. The guide offers detailed mechanistic insights and step-by-step protocols for its preparation, alongside a thorough examination of its physicochemical properties and characterization techniques. Furthermore, we explore its diverse applications as a versatile building block for the development of pharmaceuticals, including anticancer and antipsychotic agents, and its emerging role in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds and functional materials.[1] Its unique electronic properties, chemical stability, and capacity for diverse functionalization make it an invaluable building block in organic synthesis.[1] Derivatives of 2-aminothiophene exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] This has led to their incorporation into several marketed drugs, such as the anti-inflammatory tinoridine and the antipsychotic olanzapine.[3][4]
Within this important class of compounds, 2-Amino-4-methoxythiophene-3-carbonitrile represents a key intermediate, featuring a strategic substitution pattern that allows for further molecular elaboration. The methoxy group at the 4-position and the nitrile at the 3-position provide reactive handles for constructing more complex molecular architectures, making it a compound of high value for synthetic and medicinal chemists.
A Historical Perspective: From Niche Synthesis to a Universal Method
The journey to the efficient synthesis of 2-aminothiophenes was a gradual process, marked by a pivotal discovery that transformed the field.
Early Efforts: The Benary Synthesis
An early precursor to modern methods was reported by Erich Benary in 1910. This multi-step approach involved the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. The resulting intermediate would then undergo intramolecular cyclization to form an ethyl 2-amino-4-hydroxythiophene-3-carboxylate.[5] However, the Benary method suffered from a severely limited scope due to the poor availability of the required halo-substituted starting materials, preventing its widespread adoption.[5]
The Gewald Reaction: A Paradigm Shift
The landscape of thiophene chemistry was irrevocably changed in 1961 when Karl Gewald reported a novel, one-pot synthesis of polysubstituted 2-aminothiophenes.[5][6] This method, now universally known as the Gewald reaction , involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a basic catalyst.[7][8]
The genius of the Gewald reaction lies in its simplicity, use of readily available starting materials, mild reaction conditions, and broad substrate scope.[5][6] This breakthrough made a vast array of previously inaccessible 2-aminothiophene derivatives readily available to the scientific community, catalyzing decades of research into their properties and applications.
Synthesis and Mechanistic Insights
The Gewald three-component reaction remains the most efficient and widely used method for preparing 2-Amino-4-methoxythiophene-3-carbonitrile and its analogs.
The Reaction Mechanism
Although discovered in 1961, the reaction mechanism was fully elucidated nearly 30 years later.[7] The process begins with a Knoevenagel condensation between the carbonyl compound (in this case, a methoxy-substituted ketone or aldehyde) and the active methylene nitrile (malononitrile), catalyzed by a base. This step forms a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is not fully known but is postulated to proceed via an episulfide-like intermediate, which then undergoes cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[7]
Caption: The mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of a 2-Amino-4-Arylthiophene-3-carbonitrile
This protocol describes a general, one-pot method for synthesizing 2-aminothiophene derivatives, which can be adapted for 2-Amino-4-methoxythiophene-3-carbonitrile by using an appropriate methoxy-substituted carbonyl precursor.[9]
Materials:
-
Aryl Ketone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
L-Proline or Piperidine (10 mol%) as catalyst[9]
-
Solvent (e.g., Ethanol or Polyethylene Glycol-600)[9]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.0 eq), catalyst (10 mol%), and the chosen solvent (e.g., 20 mL of PEG-600).
-
Heating: Heat the reaction mixture to 100°C. The choice of temperature is critical; it must be sufficient to overcome the activation energy for the Knoevenagel condensation and subsequent cyclization without causing significant decomposition.[9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction's completion. This is a crucial self-validation step to ensure the reaction has gone to completion before workup.
-
Workup: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).[9] The product, being organic and often solid, will precipitate out of the aqueous solution.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with water to remove any residual catalyst and solvent, and dry the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminothiophene product. Purity should be confirmed by melting point determination and spectroscopic analysis.
Caption: General workflow for synthesis and purification.
Physicochemical Properties and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 2-Amino-4-methoxythiophene-3-carbonitrile.
| Property | Data |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| Appearance | Expected to be a crystalline solid (e.g., yellow or off-white)[2] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like ethanol, DMF.[10] |
| Melting Point | Varies by purity; analogous compounds melt in the range of 140-170°C.[2] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons (often a broad singlet), aromatic protons on the thiophene and methoxy-phenyl rings, and a sharp singlet for the methoxy (-OCH₃) group protons.[11]
-
¹³C NMR: The carbon NMR will display characteristic peaks for the nitrile carbon (C≡N), carbons of the thiophene ring, and the methoxy carbon.
-
FT-IR Spectroscopy: The infrared spectrum provides key diagnostic peaks. A sharp, strong absorption around 2215 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[11] The N-H stretching vibrations of the primary amino group will appear as two bands in the 3300-3500 cm⁻¹ region. C-O stretching for the methoxy group will be observed around 1200-1300 cm⁻¹ .[11]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.
Applications in Scientific Research and Development
The utility of 2-Amino-4-methoxythiophene-3-carbonitrile stems from its role as a versatile synthon for creating a diverse library of more complex molecules.
Medicinal Chemistry
The 2-aminothiophene scaffold is a cornerstone in drug discovery.
-
Anticancer Agents: Numerous derivatives have shown potent antiproliferative activity against various cancer cell lines.[2] The core structure serves as a pharmacophore that can interact with molecular targets like protein kinases.[2]
-
Antipsychotics: The most prominent example is its use as a key intermediate in the synthesis of Olanzapine, a widely prescribed atypical antipsychotic for treating schizophrenia and bipolar disorder.[4][12] The synthesis involves the reaction of a 2-aminothiophene-3-carbonitrile derivative with an ortho-halonitrobenzene.[4][12]
-
Antimicrobial and Other Activities: Derivatives are being actively investigated for their potential as new antibiotics and antivirals.[2][13] They have also been identified as allosteric modulators of adenosine receptors and inhibitors of various enzymes, highlighting their therapeutic versatility.[3]
Materials Science
Beyond pharmaceuticals, the electronic properties of 2-aminothiophenes make them attractive candidates for applications in organic electronics.[2] The electron-rich thiophene ring facilitates charge transport, a critical property for materials used in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Semiconductors
-
Field-Effect Transistors (FETs)
The ability to tune the electronic properties through substitution on the thiophene ring makes these compounds highly adaptable for creating novel materials with tailored functionalities.[2][14]
Conclusion and Future Outlook
From its conceptual beginnings in the early 20th century to its widespread accessibility following Karl Gewald's seminal discovery, the story of 2-aminothiophene synthesis is a testament to the power of innovation in organic chemistry. 2-Amino-4-methoxythiophene-3-carbonitrile stands as a prime example of this legacy—a relatively simple molecule that unlocks pathways to complex and highly valuable compounds. Its continued use as a foundational building block in the development of new therapeutics and advanced materials is certain. Future research will likely focus on developing even more sustainable and efficient synthetic methodologies and exploring new derivatives with enhanced biological activity and novel material properties, ensuring the enduring relevance of the 2-aminothiophene scaffold for years to come.
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A Technical Guide to the Potential Biological Activities of the 2-Amino-4-methoxythiophene-3-carbonitrile Scaffold
Executive Summary: The 2-aminothiophene core is a five-membered heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, typically via the Gewald reaction, and its capacity for diverse functionalization make it an attractive starting point for drug discovery campaigns.[1] This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-4-methoxythiophene-3-carbonitrile . By synthesizing evidence from structurally related analogues, we will explore its potential as an anticancer, antimicrobial, and kinase-modulating agent. This document provides researchers and drug development professionals with a technical foundation, outlining potential mechanisms of action, detailed experimental protocols for validation, and a discussion of the structure-activity relationships that position this compound as a promising candidate for further investigation.
Section 1: The 2-Aminothiophene Core: A Foundation for Drug Discovery
The 2-aminothiophene moiety is a versatile building block in organic synthesis and a recurring feature in pharmaceuticals.[3][4] Its stability, ease of synthesis, and the reactive handles provided by the amino and cyano (or carboxylate) groups allow for the construction of complex molecular architectures.[5][6] The most robust and widely adopted method for its synthesis is the Gewald three-component reaction, which efficiently constructs the substituted thiophene ring in a single step.[1][4] The inherent biological activities of the scaffold are broad, with derivatives reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and receptor-modulating properties.[2][3][7] This wide-ranging bioactivity underscores its importance as a pharmacophore for developing novel therapeutic agents.[1]
Section 2: Synthesis and Chemical Versatility
The primary route to 2-Amino-4-methoxythiophene-3-carbonitrile and its analogues is the Gewald reaction. This one-pot, multicomponent reaction is highly valued for its efficiency and atom economy.
Causality of the Gewald Reaction: The reaction's success hinges on the condensation of a ketone (or aldehyde) with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a basic catalyst (e.g., morpholine or diethylamine).[4] The base facilitates the formation of a Knoevenagel condensation product, which then reacts with sulfur to form a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of starting materials directly dictates the substitution pattern on the thiophene ring, offering a straightforward method to generate chemical diversity.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-methylene active nitrile (e.g., malononitrile, 1.0 eq) and the ketone/aldehyde (1.0 eq) in a suitable solvent such as ethanol or PEG-200.[7][8]
-
Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1.0 eq) followed by a catalytic amount of a base like diethylamine or piperidine (0.1-0.5 eq).[8][9] The base is critical for deprotonating the active methylene compound and catalyzing the condensation steps.
-
Reaction Execution: Heat the mixture to 50-100°C and stir for 3-7 hours.[8][10] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[8][10]
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[4]
Figure 1: A generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Section 3: Potential Anticancer Activities
The 2-aminothiophene scaffold is a cornerstone of many potent anticancer agents, primarily acting through the inhibition of critical cell signaling pathways.
Proposed Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell proliferation, survival, and angiogenesis, making them prime targets for oncology drug development. Thiophene derivatives have demonstrated significant inhibitory activity against several key kinases.
-
VEGFR-2/AKT Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth. Upon activation, it triggers downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell survival and proliferation. Fused thiophene derivatives have been identified as potent dual inhibitors of both VEGFR-2 and AKT.[11] The methoxy group on the 2-Amino-4-methoxythiophene-3-carbonitrile core is an electron-donating group, a feature that has been correlated with enhanced cytotoxic activity in related phenylthiophene series.[12]
-
Protein Kinase C (PKC): Atypical PKC isoforms (aPKCs) are implicated in regulating cell polarity and proliferation, and their dysregulation is linked to cancer. 2-amino-3-carboxy-4-phenylthiophenes have been developed as novel aPKC inhibitors, demonstrating the scaffold's ability to target this enzyme family.[12]
-
Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers. Molecular docking studies predict that certain thiophene derivatives can bind effectively to the PLK1 active site, suggesting a mechanism for inducing cell cycle arrest and apoptosis.[13]
Figure 2: Potential dual inhibition of the VEGFR-2 and AKT signaling pathways.
Comparative Cytotoxicity of Thiophene Derivatives
Numerous studies have quantified the cytotoxic effects of 2-aminothiophene derivatives against various cancer cell lines. The data consistently show that the scaffold possesses potent antiproliferative activity, often with IC₅₀ values in the low micromolar range.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrrole Derivative (4c) | HepG2 (Liver) | 3.023 | [11] |
| Thienopyrrole Derivative (4c) | PC-3 (Prostate) | 3.12 | [11] |
| Thienopyrrole Derivative (3b) | HepG2 (Liver) | 3.105 | [11] |
| Thienopyrrole Derivative (3b) | PC-3 (Prostate) | 2.15 | [11] |
| Thienopyrimidine (3) | MCF-7 (Breast) | 0.045 | [14] |
| Thienopyrimidine (4) | MCF-7 (Breast) | 0.11 | [14] |
| Thienopyrimidine (2) | MDA-MB-231 (Breast) | 0.16 | [14] |
| 2-Amino-4-(3,4-dimethoxyphenyl)-thiophene-3-carbonitrile | A431 (Skin) | ~7.6 (1.98 µg/mL) | [15] |
| 2-Amino-4-(3,4-dimethoxyphenyl)-thiophene-3-carbonitrile | Jurkat (Leukemia) | ~6.2 (1.61 µg/mL) | [15] |
Note: IC₅₀ values for compounds from reference[15] were converted from µg/mL to µM assuming a molecular weight of ~260 g/mol .
Experimental Workflow for Anticancer Screening
A logical, tiered approach is necessary to validate the anticancer potential of a new chemical entity. This begins with broad cytotoxicity screening, followed by more specific mechanistic assays.
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"2-Amino-4-methoxythiophene-3-carbonitrile" reactivity of functional groups
An In-Depth Technical Guide to the Functional Group Reactivity of 2-Amino-4-methoxythiophene-3-carbonitrile
Abstract
2-Amino-4-methoxythiophene-3-carbonitrile is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of its four distinct functional moieties: a nucleophilic amino group, an electrophilic carbonitrile, an electron-rich thiophene ring, and an activating methoxy group. This guide provides a comprehensive analysis of the reactivity at each of these sites. We will explore the underlying electronic effects that govern this reactivity, detail key synthetic transformations, provide validated experimental protocols, and discuss strategies for achieving chemoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Molecular Structure and Electronic Landscape
The reactivity of 2-Amino-4-methoxythiophene-3-carbonitrile is a direct consequence of the electronic properties of its substituents and their influence on the thiophene core. The molecule is synthesized efficiently via the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3]
The key electronic features are:
-
2-Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the thiophene ring, particularly at the C3 and C5 positions, and is a primary site of nucleophilic attack.
-
4-Methoxy Group (-OCH₃): Also an electron-donating group through resonance (+R effect), further enriching the thiophene ring system.
-
3-Carbonitrile Group (-C≡N): A strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It decreases the electron density of the ring and renders the nitrile carbon susceptible to nucleophilic attack.
-
Thiophene Ring: An aromatic heterocycle that, while less aromatic than benzene, readily participates in electrophilic substitution. The sulfur atom can also undergo oxidation.
The synergistic and antagonistic effects of these groups create a nuanced reactivity profile, which can be strategically exploited in organic synthesis.
Caption: Dominant electronic influences within the molecule.
Reactivity of the 2-Amino Group
The primary amino group at the C2 position is a highly nucleophilic center, making it the most common site for initial functionalization.
N-Acylation and N-Sulfonylation
The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This reaction is often used as a protecting strategy or as a key step in building more complex structures.[]
Causality: The high electron density on the nitrogen atom allows for facile attack on the electrophilic carbonyl or sulfonyl center. The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Condensation and Cyclization Reactions
The amino group's nucleophilicity, combined with the adjacent electrophilic nitrile, makes it an ideal precursor for constructing fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are valuable scaffolds in drug discovery.[5][6] This is typically achieved by reacting the aminothiophene with reagents like formamide, orthoesters, or isothiocyanates.
Caption: Synthesis of fused thieno[2,3-d]pyrimidines.
Reactivity of the 3-Carbonitrile Group
The carbonitrile group is a versatile electrophilic handle that can be transformed into several other important functional groups.
Reduction to Primary Amine
The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel).[7]
Causality: The choice of reducing agent is critical. LiAlH₄ is a powerful, non-selective hydride donor suitable for small-scale synthesis. Catalytic hydrogenation offers a milder, more scalable alternative, but catalyst poisoning by the thiophene's sulfur atom can be a challenge, sometimes requiring specialized catalysts or conditions.
Hydrolysis to Amide or Carboxylic Acid
Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding 3-carboxamide, while complete hydrolysis under more forcing conditions affords the 3-carboxylic acid.
Cycloaddition to Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide with a Lewis acid like ZnCl₂) to form a tetrazole ring.[7] This transformation is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry.
Reactivity of the Thiophene Ring
The thiophene core is an electron-rich aromatic system, rendered even more reactive by the strong electron-donating amino and methoxy groups.
Electrophilic Aromatic Substitution (EAS)
The combined activating power of the 2-amino and 4-methoxy groups strongly directs electrophilic attack to the unsubstituted C5 position. This position is highly nucleophilic and readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation.[7]
Causality: The resonance structures of the molecule show a significant buildup of negative charge at the C5 position, making it the kinetic and thermodynamic site of electrophilic attack. The reaction proceeds via a standard EAS mechanism involving the formation of a stabilized sigma complex.
| Reaction | Reagent | Typical Conditions | Product |
| Bromination | NBS or Br₂ | DMF or AcOH, 0°C to RT | 5-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ | Acetic Anhydride, low temp. | 5-Nitro derivative |
| Acylation | Acyl Chloride/AlCl₃ | CS₂ or CH₂Cl₂ | 5-Acyl derivative |
Oxidation
The sulfur heteroatom can be oxidized, typically using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry and reaction conditions, this can yield the corresponding sulfoxide or sulfone.[8] This transformation alters the electronic properties of the ring, making it more electron-deficient.
Detailed Experimental Protocols
The following protocols are representative examples of key transformations. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Gewald Reaction
This protocol outlines the synthesis of a generic 2-aminothiophene, which is the core method for producing the title compound.[2][9]
-
To a stirred solution of the starting ketone (1.0 equiv) and malononitrile (1.0 equiv) in ethanol (5 mL/mmol) add elemental sulfur (1.1 equiv).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 equiv), dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aminothiophene.
Protocol 2: Electrophilic Bromination at C5
This protocol describes the selective bromination at the activated C5 position.[7]
-
Dissolve 2-Amino-4-methoxythiophene-3-carbonitrile (1.0 equiv) in N,N-Dimethylformamide (DMF, 10 mL/mmol) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-bromo derivative.
Conclusion
2-Amino-4-methoxythiophene-3-carbonitrile is a synthetically valuable building block characterized by a rich and predictable reactivity profile. The nucleophilic amino group serves as a prime site for derivatization and cyclization, the electrophilic nitrile offers multiple avenues for functional group interconversion, and the electron-rich thiophene ring undergoes highly regioselective electrophilic substitution at the C5 position. By understanding the electronic interplay between these functional groups, chemists can design and execute efficient synthetic routes to a wide array of complex molecules for applications in drug discovery and materials science.
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Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Putrov, D., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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Gronowitz, S. & Hoffman, R. A. (1960). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]
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Bakulev, V. A. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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- 8. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
- 9. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
Methodological & Application
Application Note: One-Pot Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile
This Application Note provides a comprehensive, technical guide to the one-pot synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile . This compound is a critical scaffold in medicinal chemistry, serving as a precursor for thienopyridine-based kinase inhibitors (e.g., HPK1, Chk1 inhibitors) and azo dyes.
The protocol detailed below utilizes the Gewald Reaction , the most robust and atom-economical "one-pot" method for constructing polysubstituted 2-aminothiophenes.
Introduction & Synthetic Strategy
The target molecule, 2-Amino-4-methoxythiophene-3-carbonitrile , features a highly functionalized thiophene core. The presence of the 4-methoxy group presents a specific regiochemical challenge. Standard Gewald syntheses often use simple ketones (yielding 4-alkyl derivatives). To install the 4-alkoxy substituent directly, the carbonyl precursor must be Methoxyacetaldehyde (or its stable acetal equivalent) or Methoxyacetone (yielding the 5-methyl analog).
This protocol focuses on the synthesis using Methoxyacetaldehyde Dimethyl Acetal to yield the C5-unsubstituted derivative, which is the precise structure often required for further functionalization.
Reaction Scheme
The synthesis proceeds via a three-component condensation of Malononitrile (1) , Methoxyacetaldehyde Dimethyl Acetal (2) (acting as the carbonyl source), and Elemental Sulfur (3) in the presence of a morpholine base.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
| Reagent | Role | Purity / Grade | CAS No. |
| Malononitrile | Active Methylene Source | 99% | 109-77-3 |
| Methoxyacetaldehyde Dimethyl Acetal | Carbonyl Precursor | 97%+ | 51453-15-7 |
| Elemental Sulfur ( | Sulfur Source | Powder, purified | 7704-34-9 |
| Morpholine | Base Catalyst | 99%+ | 110-91-8 |
| Ethanol | Solvent | Absolute (Anhydrous) | 64-17-5 |
| Acetic Acid | Neutralization (Work-up) | Glacial | 64-19-7 |
Step-by-Step Procedure
Step 1: Pre-Activation (Knoevenagel Condensation)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (6.6 g, 100 mmol) in Ethanol (50 mL).
-
Add Methoxyacetaldehyde Dimethyl Acetal (12.0 g, 100 mmol) to the solution.
-
Add Morpholine (8.7 g, 100 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic. A slight temperature rise indicates the initiation of the Knoevenagel condensation.
-
-
Stir the mixture at room temperature for 30–45 minutes. The solution typically turns yellow/orange, indicating the formation of the ylidene intermediate.
Step 2: Sulfur Addition (Cyclization) 5. Add Elemental Sulfur (3.2 g, 100 mmol atom equivalent) to the reaction mixture in a single portion. 6. Equip the flask with a reflux condenser. 7. Heat the reaction mixture to 60–70°C (gentle reflux) for 4–6 hours.
- Monitoring: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of malononitrile and the appearance of a fluorescent spot (under UV 254nm) indicates product formation.
Step 3: Work-up and Isolation
8. Cool the reaction mixture to room temperature.
9. Pour the dark reaction mixture into Ice-Cold Water (200 mL) with vigorous stirring.
10. Stir for 15 minutes to allow the product to precipitate fully.
11. Filter the precipitate using a Buchner funnel.
12. Wash the solid cake with cold water (
Step 4: Purification
13. Recrystallization: Dissolve the crude solid in hot Ethanol or Methanol . Treat with activated charcoal if the color is very dark. Filter hot and allow to crystallize at
Mechanistic Pathway (Self-Validating Logic)
The success of this protocol relies on the specific sequence of the Gewald Reaction . Understanding the mechanism allows for troubleshooting if yields are low.
Mechanistic Flowchart (DOT Visualization)
Caption: The Gewald reaction pathway involves an initial Knoevenagel condensation followed by sulfur uptake and cyclization.
Critical Control Points (CCPs)
-
Aldehyde Stability: Methoxyacetaldehyde is unstable. Using the Dimethyl Acetal form is crucial. The morpholine/ethanol conditions are usually sufficient to facilitate the reaction, but if initiation is slow, a catalytic amount of HCl (or pre-hydrolysis of the acetal) may be required.
-
Temperature Control: Do not exceed 80°C. Excessive heat causes the polymerization of the reactive thiophene product (darkening of the mixture).
-
Sulfur Solubility: Elemental sulfur has low solubility in ethanol. The reaction is heterogeneous initially. As the sulfur reacts with the intermediate anion, it dissolves. A clear solution (before precipitation) indicates successful sulfur incorporation.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare your analysis with the following standard data:
| Parameter | Expected Value | Notes |
| Physical State | Yellow Crystalline Solid | Darkens upon oxidation/storage. |
| Melting Point | 164–166 °C | Sharp range indicates high purity. |
| IR (KBr) | Distinct double peak for primary amine. | |
| IR (KBr) | Strong, sharp nitrile stretch. | |
| 1H NMR (DMSO-d6) | Methoxy singlet. | |
| 1H NMR (DMSO-d6) | Thiophene ring proton. | |
| 1H NMR (DMSO-d6) | Exchangeable with |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
-
Puthani, B., et al. (2013). Transesterification of trimethyl orthoacetate: an efficient protocol for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles. Tetrahedron Letters, 54(10), 1274-1278.
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
BenchChem. (2025).[1] Product Data: 2-Amino-4-methoxythiophene-3-carbonitrile.[2][3]
Sources
Use of "2-Amino-4-methoxythiophene-3-carbonitrile" in thieno[2,3-d]pyrimidine synthesis
Application Note: Strategic Cyclization of 2-Amino-4-methoxythiophene-3-carbonitrile for High-Potency Thieno[2,3-d]pyrimidine Scaffolds
Executive Summary
Thieno[2,3-d]pyrimidines represent a privileged class of bioisosteres to quinazolines and purines, widely utilized in the development of receptor tyrosine kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents.[1] This guide details the optimized protocol for utilizing 2-Amino-4-methoxythiophene-3-carbonitrile as a core building block.
Unlike generic protocols, this note addresses the specific electronic influence of the C4-methoxy substituent. As an electron-donating group (EDG), the methoxy moiety enhances the nucleophilicity of the C2-amine, facilitating rapid cyclization but requiring precise temperature control to prevent oxidative degradation of the electron-rich thiophene core.
Scientific Rationale & Chemistry
The "Push-Pull" Thiophene System
The starting material, 2-Amino-4-methoxythiophene-3-carbonitrile, is a densely functionalized scaffold.
-
C2-Amine: The primary nucleophile for ring closure.
-
C3-Nitrile: The electrophilic "trap" that ensures 6-membered ring formation.
-
C4-Methoxy: A critical EDG. While it improves solubility and alters the pharmacokinetic profile of the final drug candidate, it also raises the HOMO (Highest Occupied Molecular Orbital) of the thiophene ring, making it susceptible to oxidation if reaction conditions are too harsh.[1]
Strategic Synthetic Pathways
We focus on two primary cyclization routes depending on the desired pharmacophore:
-
Method A (Formamide Cyclization): Yields the 4-aminothieno[2,3-d]pyrimidine (via in situ formation of the formimidamide intermediate). This is the preferred route for kinase inhibitor cores.
-
Method B (Urea/Chloroacetyl Chloride): Yields thienopyrimidin-4-one derivatives, often used as intermediates for further chlorination and nucleophilic displacement.
Visualizing the Pathway
The following diagram illustrates the transformation from the Gewald-derived precursor to the active pharmaceutical ingredient (API) scaffold.
Figure 1: Mechanistic pathway for the cyclization of the 4-methoxythiophene precursor using formamide.
Detailed Experimental Protocol
Method A: Direct Cyclization to 4-Aminothieno[2,3-d]pyrimidine
Target Application: Synthesis of EGFR/PI3K inhibitor precursors.
Reagents:
-
2-Amino-4-methoxythiophene-3-carbonitrile (1.0 eq)
-
Formamide (10.0 eq) – Acts as solvent and C1 source.
-
Formic Acid (Catalytic, 0.1 eq) or Acetate buffer.[1]
-
Dioxane (Optional co-solvent if solubility is poor).
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the thiophene precursor (e.g., 5 mmol) in Formamide (10 mL).
-
Expert Insight: The 4-methoxy derivative is electron-rich. Unlike electron-deficient analogs, it does not require strong acid catalysis. A drop of formic acid is sufficient to activate the formamide.
-
-
Reaction: Heat the mixture to 160°C - 180°C .
-
Critical Control Point: Do not exceed 190°C. Formamide decomposes to CO and NH3 rapidly above this temperature, leading to dangerous pressure buildup and loss of reagent.[1]
-
-
Monitoring: Monitor by TLC (System: CHCl3:MeOH 9:1).
-
Observation: The starting material (usually yellow/orange) will disappear, replaced by a highly fluorescent spot (pyrimidine ring formation) under UV 254nm.
-
-
Workup (The "Crash Out" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.
-
Self-Validation: A precipitate should form immediately. If oiling occurs (common with methoxy derivatives due to lipophilicity), sonicate for 5 minutes to induce crystallization.[1]
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 10 mL) to remove residual formamide.
-
Recrystallization: Dissolve in boiling Ethanol or DMF/Water mix. The 4-methoxy group often lowers the melting point compared to the 4-phenyl analogs; ensure the solvent volume is minimized to prevent yield loss.
-
Data Summary Table: Expected Physicochemical Properties
| Parameter | Value / Observation | Notes |
| Appearance | Pale yellow to beige crystalline solid | Darkening indicates oxidation of the thiophene ring. |
| Yield | 65% - 85% | Lower yields often due to incomplete precipitation. |
| Melting Point | 170°C - 210°C | Varies by specific polymorph; generally lower than 4-H analogs. |
| 1H NMR (DMSO-d6) | Pyrimidine C-H singlet @ ~8.3-8.5 ppm | Distinctive diagnostic peak for ring closure. |
| Solubility | DMSO, DMF, hot Ethanol | 4-Methoxy group improves solubility in chlorinated solvents.[1] |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-methoxythieno[2,3-d]pyrimidine.
Troubleshooting & Optimization
-
Problem: Product oils out upon pouring into water.
-
Problem: Low Yield (<50%).
-
Cause: Hydrolysis of the nitrile group to an amide without ring closure.
-
Solution: Ensure the reaction is anhydrous initially. Use fresh formamide.
-
-
Problem: Dark/Black Reaction Mixture.
-
Cause: Thermal decomposition of the electron-rich thiophene.
-
Solution: Lower temperature to 150°C and extend reaction time. Degas formamide with Nitrogen before heating.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for the starting material).
-
Guo, Y., et al. (2022).[1] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry. (Describes modern cyclization protocols and biological evaluation of methoxy-substituted derivatives).
-
El-Sherbeny, M. A., et al. (2019).[3] Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives.[1][3][4] Russian Journal of General Chemistry.[3] (Protocols for antimicrobial applications).
-
Masurier, N., et al. (2022).[1] Thienopyrimidine.[3][5][6][7][8][9] Encyclopedia.[6] (Review of cyclization strategies including formamide and urea methods).
Sources
- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Unlocking Thiophene Versatility: 2-Amino-4-methoxythiophene-3-carbonitrile in Drug Discovery
Application Note: 2-Amino-4-methoxythiophene-3-carbonitrile as a Bioactive Scaffold [1]
Abstract
This guide details the synthetic utility and biological application of 2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 104366-22-5), a highly versatile heterocyclic building block.[1] Distinct from its common 4-aryl analogs, the 4-methoxy derivative offers unique electronic properties and solubility profiles, making it an ideal scaffold for developing thieno[2,3-d]pyrimidine kinase inhibitors (EGFR, VEGFR) and antimicrobial Schiff bases. This document provides validated protocols for its synthesis, purification, and transformation into high-value bioactive libraries.
Introduction: The "Push-Pull" Scaffold
The 2-aminothiophene-3-carbonitrile motif is a "privileged structure" in medicinal chemistry due to its dense functionalization potential.[1] The molecule features a donor-acceptor ("push-pull") system:[1]
-
C2-Amino Group: A nucleophilic handle for cyclization and Schiff base formation.[1]
-
C3-Nitrile Group: An electrophilic trap for annulation reactions.[1]
-
C4-Methoxy Group: Unlike the bulky phenyl group found in many analogs, the methoxy group provides electron-donating character directly to the ring system while maintaining a smaller steric footprint, enhancing solubility and metabolic stability.
Key Applications:
-
Kinase Inhibition: Precursor to bioisosteres of Quinazoline (e.g., Gefitinib analogs).
-
Antimicrobial Agents: Formation of azomethines (Schiff bases) targeting bacterial DNA gyrase.
-
Fluorescent Probes: The push-pull electronic structure lends itself to optoelectronic applications.
Synthetic Utility & Workflows
The following diagram illustrates the central role of this building block in accessing diverse chemical space.
Figure 1: Synthetic divergence from the 2-amino-4-methoxythiophene-3-carbonitrile scaffold.
Module A: Synthesis of the Building Block
While commercially available, in-house synthesis allows for scale-up and derivatization.[1] The Gewald Reaction is the industry standard for this transformation.
Protocol 1: Modified Gewald Synthesis
Objective: Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile. Mechanism: Knoevenagel condensation followed by thionation and cyclization.
Materials:
-
Methoxyacetone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (S₈) (1.0 eq)
-
Morpholine (Catalytic base)[2]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (6.6 g, 100 mmol) and methoxyacetone (8.8 g, 100 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add morpholine (8.7 g, 100 mmol) dropwise at room temperature. Note: The reaction is exothermic; use an ice bath if the temperature exceeds 40°C.
-
Sulfurization: Add elemental sulfur (3.2 g, 100 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of malononitrile by TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool the reaction mixture to room temperature and then pour into crushed ice-water (200 mL). Stir for 30 minutes.
-
Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 50 mL) to remove residual morpholine.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (eluent: 10-20% EtOAc in Hexane).
-
Expected Yield: 60–75%[3]
-
Appearance: Dark crystalline solid.
-
QC Check: 1H NMR (CDCl3) should show a singlet for -OCH3 (~3.8 ppm) and a broad singlet for -NH2 (~4.9 ppm).
-
Module B: Synthesis of Thieno[2,3-d]pyrimidines (Kinase Inhibitors)
The conversion of the thiophene scaffold into a thienopyrimidine core is the critical step for generating EGFR/VEGFR inhibitor candidates.
Protocol 2: Cyclization via Formamide
Objective: Synthesis of 4-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one.
Step-by-Step Procedure:
-
Setup: Mix 2-Amino-4-methoxythiophene-3-carbonitrile (10 mmol) with Formamide (15 mL).
-
Reaction: Heat the mixture to 180–190°C (oil bath) for 4–6 hours.
-
Critical Step: High temperature is required to drive the reaction. Ensure the system is open to a fume hood as ammonia gas is evolved.
-
-
Quench: Cool the mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the reaction mass into ice-water (100 mL). Filter the solid.[2]
-
Purification: Recrystallize from DMF/Ethanol.
Protocol 3: Cyclization via DMF-DMA (Alternative)
Objective: Synthesis of N'-(3-cyano-4-methoxythiophen-2-yl)-N,N-dimethylformimidamide intermediate, followed by cyclization.[1] This route is milder and allows for C4-substitution.[1]
-
Reflux the scaffold with DMF-DMA (Dimethylformamide dimethyl acetal) in toluene for 3 hours.
-
Concentrate to obtain the formimidamide intermediate.
-
React the intermediate with primary amines (R-NH2) in refluxing acetic acid to close the pyrimidine ring, yielding N3-substituted thienopyrimidines.
Module C: Synthesis of Schiff Bases (Antimicrobial)
Schiff bases (azomethines) derived from this scaffold have shown potent activity against S. aureus and E. coli.
Protocol 4: Condensation with Aromatic Aldehydes
Objective: Derivatization of the C2-amino group.[4][5]
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Amino-4-methoxythiophene-3-carbonitrile (1 mmol) in Ethanol (10 mL).
-
Addition: Add the substituted Benzaldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Reflux: Heat at reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The Schiff base typically crystallizes out. Filter and wash with cold ethanol.
Quantitative Data Summary
| Compound Class | Reaction Partner | Conditions | Typical Yield | Bioactivity Potential |
| Thieno[2,3-d]pyrimidine | Formamide | 190°C, 4h | 70–85% | Kinase Inhibition (EGFR) |
| Thieno[2,3-d]pyrimidine | Urea | 200°C, Melt | 60–70% | Antibacterial |
| Schiff Base | Ar-CHO / AcOH | Reflux, EtOH | 80–92% | Antifungal / Antimicrobial |
| Azo Dye | Diazonium Salt | 0–5°C, Coupling | 85–95% | Dye / Diagnostic Probe |
Safety & Handling
-
Cyanide Risks: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.
-
Thiophene Toxicity: Many aminothiophenes are skin irritants. Wear nitrile gloves and work in a fume hood.
-
Waste Disposal: Segregate sulfur-containing waste from standard organic solvents.[1]
References
-
Gewald Reaction Mechanism & Scope
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.
-
Source:
-
-
Synthesis of 4-Alkoxy-2-aminothiophenes
- Kaki, V. R., et al. (2012). Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes.
-
Source: (Confirming synthesis of 2-amino-4-methoxythiophene-3-carbonitrile).[1]
-
Thienopyrimidine Biological Activity
- Modh, R. P., et al. (2014). Thieno[2,3-d]pyrimidines as a promising scaffold in medicinal chemistry.
-
Source:
-
Antimicrobial Schiff Bases
- Al-Haiza, M. A., et al. (2003).
-
Source:
Sources
Troubleshooting & Optimization
Common byproducts in the synthesis of "2-Amino-4-methoxythiophene-3-carbonitrile"
This technical guide addresses the synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 105558-72-3).
Unlike standard Gewald reactions that use ketones to produce alkyl-substituted thiophenes (e.g., 4-methyl), the 4-methoxy substituent requires a specialized Orthoester Modification of the Gewald reaction. Using standard methoxyacetone would yield a methoxymethyl or 5-methoxy derivative, not the desired 4-methoxy regioisomer.
Quick Reference Data
| Parameter | Specification |
| Target Molecule | 2-Amino-4-methoxythiophene-3-carbonitrile |
| Primary Precursors | Trimethyl orthoacetate + Malononitrile |
| Sulfur Source | Elemental Sulfur ( |
| Key Intermediate | (1-Methoxyethylidene)malononitrile |
| Critical Impurity | Bis(2-amino-4-methoxy-3-cyanothiophenyl) disulfide (Oxidative Dimer) |
| Storage | Store under inert gas (Ar/N2) at -20°C; Light sensitive. |
Part 1: The Synthetic Pathway & Mechanism
The synthesis proceeds via a two-step "Orthoester Gewald" variation. Standard ketone protocols will fail to produce the 4-alkoxy substitution pattern.
-
Condensation: Trimethyl orthoacetate condenses with malononitrile to form the vinyl ether intermediate.
-
Cyclization: Base-promoted sulfur uptake at the allylic methyl position closes the thiophene ring.
Figure 1: The Orthoester-Gewald pathway highlighting the divergence points for critical byproducts.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I am getting a dark 'tar' instead of a solid precipitate."
Diagnosis: Polymerization of Malononitrile. In the presence of base and heat, unreacted malononitrile polymerizes rapidly to form a black, amorphous solid (often called "Gewald Tar"). This competes with the sulfur uptake.
-
Root Cause:
-
Adding sulfur/base too quickly at high temperatures.
-
Using old, oxidized sulfur (poor solubility).
-
-
Solution:
-
Protocol Adjustment: Ensure the intermediate (1-methoxyethylidene)malononitrile is fully formed before adding sulfur. You can isolate this intermediate (usually a white/yellow solid) to strip away excess malononitrile before the cyclization step.
-
Reagent Quality: Use freshly powdered sulfur. Solubilize sulfur in the solvent (MeOH/EtOH) with the base at 40°C before adding the intermediate.
-
Issue 2: "My NMR shows a peak at ~11.0 ppm and the Methoxy signal (3.8 ppm) is weak or missing."
Diagnosis: Hydrolysis to 2-Amino-4-hydroxythiophene-3-carbonitrile. The 4-methoxy group is an enol ether. Under acidic conditions or in the presence of excessive water during workup, it can hydrolyze to the enol/ketone form.
-
Root Cause:
-
Wet solvents (Orthoesters are moisture scavengers but will hydrolyze if water is in excess).
-
Acidic workup (e.g., washing with 1N HCl).
-
-
Solution:
-
Strictly Anhydrous: Perform the first step (condensation) under Nitrogen.
-
Basic Workup Only: Avoid acid washes. Quench with saturated
or water, but keep the pH neutral/basic. -
drying: Dry the organic layer over
immediately.
-
Issue 3: "The product turns brown/green upon filtration."
Diagnosis: Oxidative Dimerization. 2-aminothiophenes are electron-rich and prone to radical oxidation at the C2-amino position, forming azo-linkages or disulfides.
-
Root Cause:
-
Exposure to air while the product is wet and basic.
-
-
Solution:
-
Add Antioxidant: Add a trace amount (0.1%) of sodium dithionite (
) to the aqueous wash during workup. -
Fast Drying: Do not air-dry on the funnel for extended periods. Vacuum dry immediately or store in solution.
-
Part 3: Detailed Synthesis Protocol
Target: 2-Amino-4-methoxythiophene-3-carbonitrile (1 mmol scale example)
Step 1: Formation of Intermediate
-
Mix Trimethyl orthoacetate (1.2 equiv) and Malononitrile (1.0 equiv).
-
Optional: Add a catalytic amount of acetic anhydride.
-
Heat to reflux (approx. 65-80°C) for 2-3 hours.
-
Checkpoint: Monitor TLC. The starting malononitrile spot should disappear.
-
Concentrate in vacuo to obtain (1-methoxyethylidene)malononitrile. (Solidify with cold ether if necessary).
Step 2: Cyclization (The Gewald Step)
-
Dissolve the intermediate from Step 1 in Methanol (anhydrous).
-
Add Elemental Sulfur (
, 1.0 equiv). -
Dropwise add Morpholine (0.5 - 1.0 equiv) while stirring.
-
Heat to 50-60°C.
-
Note: An exotherm is often observed. Control temperature to prevent tar formation.
-
-
Stir for 2-4 hours. The mixture should turn dark yellow/brown, and fluorescence may develop.
-
Workup: Pour into ice water. The product should precipitate as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol or Methanol. Avoid column chromatography if possible due to stability issues on silica.
Part 4: Impurity Profile & Identification
Use this decision tree to identify impurities based on analytical data.
Figure 2: Rapid diagnostic logic for impurity identification.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[1]
-
Sabnis, R. W. (2008). The Gewald Reaction. In Sulfur Reports (Vol. 16, pp. 1–17).
-
Putta, V. P., et al. (2016).[2] HPK1 Inhibitors and Methods of Using Same. U.S. Patent 2016/0185798 A1. (Describes the specific synthesis of 2-amino-4-methoxythiophene-3-carbonitrile via the orthoester route).
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
Sources
Technical Support Center: Purification of Crude 2-Amino-4-methoxythiophene-3-carbonitrile
Document ID: TSC-2A4MT3C-PUR-V1.0
Last Updated: February 17, 2026
Introduction
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 2-Amino-4-methoxythiophene-3-carbonitrile. This valuable heterocyclic building block is commonly synthesized via the Gewald reaction, which, while efficient, can introduce a range of impurities.[1][2] This document offers practical, field-proven insights to address common purification challenges, ensuring high purity and yield for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 2-Amino-4-methoxythiophene-3-carbonitrile?
A1: While specific data for this exact molecule is not extensively published, based on structurally similar 2-aminothiophene derivatives, it is expected to be a solid, likely with a yellow to brown color in its crude form.[3] The melting point for related thiophene-3-carbonitriles can range from 140–169°C.[4] Pure compounds in this class are often off-white or light yellow crystalline solids.[5]
Q2: What are the most common impurities found in crude 2-Amino-4-methoxythiophene-3-carbonitrile?
A2: Impurities are almost always process-related and stem from the Gewald synthesis route.[1][6] Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual methoxy-substituted ketone/aldehyde, malononitrile (or other active methylene nitrile), and elemental sulfur.
-
Knoevenagel Condensation Intermediate: The stable intermediate formed from the condensation of the ketone/aldehyde and the active methylene nitrile is a common side product.[1]
-
Polysulfide Species: The reaction with elemental sulfur can sometimes lead to the formation of polysulfides or other sulfur-containing byproducts.[6]
-
Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.
Q3: Which purification techniques are most effective for this compound?
A3: The two primary methods for purifying 2-Amino-4-methoxythiophene-3-carbonitrile are recrystallization and silica gel column chromatography . The choice depends on the scale of the reaction and the nature of the impurities. Recrystallization is ideal for removing minor impurities from a largely crystalline crude product, while column chromatography is necessary for separating compounds with similar polarities.[5]
Q4: My purified product is still yellow/brown. Is this a problem?
A4: A persistent yellow or brownish tint is common for this class of compounds and may be caused by trace, highly colored impurities or minor oxidation.[5][7] If analytical data (e.g., NMR, HPLC) confirms high purity (>98%), the color may not impact subsequent reactions. For applications requiring high purity and no color, a charcoal treatment during recrystallization or meticulous column chromatography may be necessary.[7]
Purification Workflow Decision Guide
This diagram outlines the logical decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is effective when the crude product is at least 85-90% pure and the impurities have different solubility profiles from the desired compound.
Recommended Solvent Systems: A solvent screen is always recommended. Based on similar structures, the following systems are excellent starting points.
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent can induce crystallization. |
| Toluene or Xylene | Good for dissolving organic compounds when hot and often provides good crystal lattice formation upon cooling.[5] |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system. The compound should dissolve in ethyl acetate, and hexanes can be added as the anti-solvent.[5] |
Step-by-Step Procedure (Ethanol/Water System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is intensely colored, add a small amount (1-2% by weight) of activated charcoal. Boil for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of ice-cold ethanol or an ethanol/water mixture to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is necessary when recrystallization fails to remove impurities or when separating multiple products.
Step-by-Step Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., slurry packing). Ensure the packing is uniform to prevent channeling.[8]
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, start with a lower polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.[9]
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guide
Caption: Troubleshooting common recrystallization problems.
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated.[7]
-
Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble, like hexanes if you are using ethyl acetate) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to clarify, then allow it to cool very slowly.[5]
-
Solution 2: Switch to a solvent system with a lower boiling point.
Q6: I'm getting very low recovery after recrystallization. How can I improve the yield?
A6: This is a common issue with several potential causes.[7]
-
Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature. Try using less solvent initially or carefully evaporating some solvent from your filtrate before cooling.[10]
-
Cooling Too Rapidly: Fast cooling traps impurities and leads to smaller crystals that are harder to filter. Allow the solution to reach room temperature slowly before moving it to an ice bath.[7]
-
Suboptimal Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[10]
Q7: My compound is streaking badly on the TLC plate, and the separation on the column is poor.
A7: This is characteristic of basic compounds like 2-aminothiophenes interacting with the acidic surface of silica gel.[7]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia, to your mobile phase (eluent).[7] This will neutralize the acidic sites on the silica, resulting in sharper bands and better separation. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7]
Q8: I've tried both methods, but a persistent impurity remains. What else can I do?
A8: If a stubborn impurity co-elutes or co-crystallizes with your product, consider a chemical approach.
-
Acid/Base Extraction: The basic amino group allows for selective extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt. The non-basic organic impurities will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate your purified product, which can then be extracted back into an organic solvent, dried, and isolated.
References
-
CompTox Chemicals Dashboard. (2025, October 15). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. U.S. Environmental Protection Agency. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from Wikipedia. [Link]
-
Srikrishna, D., et al. (2015). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 744-753. [Link]
-
PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN). [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 503-509. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Fatyukhin, Y. V., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 85(15), 9644–9656. [Link]
-
Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
SIELC Technologies. (2018, May 16). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from SIELC Technologies. [Link]
-
Powers, D. C., & Jones, A. C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide. Retrieved from BD Biosciences Clontech website. [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from Magritek website. [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from SciSpace. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 [sigmaaldrich.com]
- 4. 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | 884497-31-8 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. magritek.com [magritek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Optimization for 2-Amino-4-methoxythiophene-3-carbonitrile Synthesis
Current Status: Operational
Topic: Gewald Reaction Optimization (Solvent & Solvation Effects)
Target Molecule: 2-Amino-4-methoxythiophene-3-carbonitrile
Precursors: Methoxyacetone + Malononitrile + Elemental Sulfur (
Introduction: The Solvation Paradox in Gewald Cyclization
Welcome to the technical guide for synthesizing 2-Amino-4-methoxythiophene-3-carbonitrile . This synthesis relies on the Gewald Reaction , a multicomponent condensation that is notoriously sensitive to solvent effects.
The core challenge in this specific synthesis is the "Solubility Mismatch" :
-
Polar Intermediates: The initial Knoevenagel condensation between methoxyacetone and malononitrile produces highly polar ionic species.
-
Non-Polar Reagent: Elemental sulfur (
) is highly hydrophobic and poorly soluble in standard polar protic solvents like ethanol. -
Substrate Volatility: Methoxyacetone is volatile and water-miscible, requiring careful thermal management.
This guide provides a self-validating protocol to overcome these competing physical properties through precise solvent engineering.
Module 1: Solvent Selection Matrix
The choice of solvent dictates not just yield, but the regioselectivity of the cyclization (preventing the formation of the 5-methoxy isomer or linear polymer byproducts).
Solvent Performance Data
| Solvent System | Dielectric Constant ( | Protocol Suitability | Technical Verdict | |
| Ethanol (EtOH) | 0.066 mass-% | 24.5 | Standard / Small Scale | Baseline. Good for initial condensation but suffers from slow sulfur uptake. Requires reflux.[1] |
| Methanol (MeOH) | 0.03 mass-% | 33.0 | Poor | Avoid. Sulfur solubility is too low; leads to unreacted sulfur contamination. |
| DMF | 0.191 mass-% | 36.7 | Difficult Substrates | High Performance. Excellent sulfur uptake. Harder workup (requires aqueous crash-out). |
| Toluene | ~2.0 mass-% | 2.38 | Phase Transfer Only | Specialized. Solubilizes sulfur well but fails to support the ionic Knoevenagel step without a catalyst. |
| Ionic Liquids | Variable | High | Green / High Yield | Optimization. [BMIM][PF6] or similar can act as both solvent and catalyst. |
Critical Insight: While Toluene dissolves sulfur best, it suppresses the initial ionic condensation. Therefore, Ethanol remains the standard starting point, but DMF is required if the methoxy-group induces steric hindrance or if the reaction stalls.
Module 2: Reaction Mechanism & Failure Points
Understanding where the solvent acts is crucial for troubleshooting.
Visualizing the Pathway
Caption: Mechanistic flow of the Gewald reaction highlighting the critical sulfur-uptake bottleneck dependent on solvent polarity.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: The "Black Tar" Problem
User Question: "I used DMF at 80°C to improve sulfur solubility, but the reaction turned into a black tar with low yield. What happened?"
Technical Diagnosis: You likely triggered thermal polymerization of the malononitrile or the methoxyacetone. The methoxy group is electron-donating, making the intermediate electron-rich and prone to oxidation or polymerization at high temperatures.
Corrective Protocol:
-
Switch Solvent: Revert to Ethanol .
-
Temperature Control: Do not exceed 50°C initially.
-
Stepwise Addition: Do not add Sulfur immediately.
-
Step 1: Stir Ketone + Malononitrile + Base for 30 mins (Knoevenagel condensation).
-
Step 2: Add Sulfur only after the intermediate has formed (often indicated by a color change/precipitate).
-
Step 3: Heat gently to 60°C.
-
Scenario B: Unreacted Sulfur Contamination
User Question: "My product is yellow and contains solid specs that don't dissolve in acid. NMR shows the product is there, but purity is low."
Technical Diagnosis:
This is classic Sulfur Encapsulation . In Ethanol,
Corrective Protocol:
-
Stoichiometry: Use exactly 1.0 equivalent of Sulfur (do not use excess).
-
Hot Filtration: Filter the reaction mixture while hot (>60°C) before cooling it for crystallization. This removes unreacted sulfur.[3]
-
Solvent Wash: Wash the final filter cake with Carbon Disulfide (
) (Caution: Toxic/Flammable) or warm Toluene to dissolve residual sulfur without dissolving the thiophene product.
Scenario C: Regioselectivity Issues
User Question: "I am seeing two spots on TLC. Is it possible I formed the 5-methoxy isomer?"
Technical Diagnosis:
Yes. Methoxyacetone (
-
Path A (Desired): Condensation at the
group (more acidic due to oxygen induction) 4-methoxy product . -
Path B (Undesired): Condensation at the
group (less sterically hindered) 5-methoxy product .
Corrective Protocol:
-
Base Selection: Use a bulkier base like Morpholine or Piperidine rather than Triethylamine.[4] Steric bulk helps direct the reaction to the thermodynamically favored intermediate.
-
Solvent Polarity: Higher polarity solvents (DMF) tend to stabilize the enolate at the more acidic position (
), favoring the desired 4-methoxy isomer.
Module 4: Validated Experimental Protocols
Protocol A: Standard Ethanol Method (Baseline)
Best for: Initial screening and safety.
-
Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.
-
Reagents:
-
Methoxyacetone (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Morpholine (10 mmol)
-
-
Step 1 (Condensation): Mix Ketone, Malononitrile, and Ethanol. Add Morpholine dropwise. Stir at RT for 20 mins. Observation: Solution turns yellow/orange.
-
Step 2 (Cyclization): Add Elemental Sulfur (10 mmol, finely powdered).
-
Step 3 (Reflux): Heat to 60-70°C for 3-5 hours.
-
Workup: Cool to RT. Pour into ice water (100 mL). Collect precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: High-Performance DMF Method
Best for: Scaling up or if Protocol A yields <40%.
-
Setup: 100 mL RBF, inert atmosphere (
). -
Solvent: DMF (Dimethylformamide) - Note: Solubilizes Sulfur 3x better than EtOH.
-
Procedure:
-
Mix reagents as above in 10 mL DMF.
-
Heat to 50°C (Lower temp required than EtOH due to better solubility).
-
Stir for 4 hours.
-
-
Workup (Critical): DMF is hard to remove. Pour reaction mixture into Brine (Saturated NaCl) to force precipitation. Wash solid thoroughly with water to remove residual DMF.
Module 5: Decision Logic for Optimization
Use this logic flow to determine your next experimental step.
Caption: Decision tree for optimizing solvent choice based on experimental outcomes.
References
-
Sabnis, R. W. (2004). The Gewald Reaction.[1][5][4][6][7][8][9]
- Context: Definitive review of the Gewald mechanism, confirming the Knoevenagel-first p
-
ScienceMadness / Echemi Data. (2018). Solubility of Elemental Sulfur in Organic Solvents.[10][11]
- Context: Provides quantitative solubility data for (EtOH: 0.066%, DMF: 0.191%, Toluene: 2.07%), grounding the solvent selection logic.
-
BenchChem. (2025).[4] Gewald Synthesis of Substituted Aminothiophenes: Technical Support.
- Context: Validates the troubleshooting steps regarding base selection (morpholine) and thermal management.
-
Wang, K., et al. (2011). The Gewald Multicomponent Reaction.[5][9] Molecular Diversity.
- Context: Discusses the regioselectivity issues with unsymmetrical ketones like methoxyacetone.
Sources
- 1. scispace.com [scispace.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. open.alberta.ca [open.alberta.ca]
- 11. publications.lib.chalmers.se [publications.lib.chalmers.se]
"2-Amino-4-methoxythiophene-3-carbonitrile" stability and degradation issues
Current Status: Operational | Topic: Stability & Degradation Troubleshooting
Lead Scientist: Dr. A. Vance | Last Updated: February 18, 2026
Executive Summary
You are likely accessing this guide because your sample of 2-Amino-4-methoxythiophene-3-carbonitrile has turned black, lost solubility, or failed to crystallize.
This compound belongs to the class of Gewald products (2-aminothiophenes).[1][2] While the 3-cyano group provides some stabilization via electron withdrawal (
Module 1: Stability & The "Black Tar" Phenomenon
User Question: "My sample was a pale yellow solid yesterday. Today, it is a dark brown/black sticky solid. What happened?"
Technical Diagnosis: Your sample has undergone oxidative dimerization or polymerization .
-
The Mechanism: The free amino group (
) at position 2 is highly nucleophilic. In the presence of air (oxygen) and light, it forms a radical cation. -
The Methoxy Aggravator: The methoxy group at C4 donates electron density into the ring, stabilizing the radical intermediate and accelerating the coupling reaction at the C5 position (if unsubstituted) or promoting azo-linkage formation between amine groups.
-
The Result: Formation of azo-dimers and extended conjugated oligomers (polyaminothiophenes), which appear black and are insoluble in most organic solvents.
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade that leads to sample destruction.
Caption: Figure 1. Oxidative degradation pathway of electron-rich 2-aminothiophenes. Note that the 4-methoxy substituent accelerates the initial oxidation step.
Module 2: Synthesis & Workup Troubleshooting
User Question: "I synthesized this via the Gewald reaction (Methoxyacetone + Malononitrile + S8), but I can't purify it. The column chromatography failed."
Technical Diagnosis: 2-Aminothiophenes are notoriously difficult to purify via silica gel chromatography because silica is slightly acidic. This acidity protonates the thiophene ring (specifically at C5), initiating polymerization or hydrolysis of the enamine functionality.
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
| Product decomposes on Silica | Silica acidity catalyzes ring-opening or polymerization. | Avoid Silica. Use neutral Alumina (Grade II-III) or pretreat silica with 1-2% Triethylamine (TEA) to neutralize it. |
| High Residual Sulfur | Elemental sulfur ( | Sulfite Wash: Wash the crude reaction mixture with 10% Sodium Sulfite ( |
| Low Yield / Oiling Out | Incomplete Knoevenagel condensation step. | Two-Step Protocol: Do not perform a "one-pot" blindly. Isolate the ylidenemalononitrile intermediate first, then add Sulfur and base (Morpholine/Diethylamine). |
Recommended Purification Workflow
Caption: Figure 2. Decision tree for the purification of labile aminothiophenes, prioritizing sulfur removal and non-acidic methods.
Module 3: Storage & Handling Standards
User Question: "How do I store this for more than a week without degradation?"
Standard Operating Procedure (SOP): Treat this compound as a pyrophoric-adjacent sensitive material. It is not pyrophoric, but its shelf-life in air is measured in hours/days, not months.
-
Physical State: Store as a solid. Do not store in solution (solution phase oxidation is 100x faster).
-
Atmosphere: Argon or Nitrogen flush is mandatory .
-
Temperature:
is ideal. is acceptable for short term (<1 week). -
Container: Amber glass vials (UV protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
The "Stabilization Salt" Trick: If you do not need the free base immediately, convert it to the Hydrochloride (HCl) salt or Oxalate salt .
-
Protocol: Dissolve in dry ether, bubble dry HCl gas or add ethereal HCl. The salt precipitates immediately.
-
Benefit: The protonation of the amine lone pair shuts down the electron donation into the ring, stopping the oxidation mechanism. The salt is stable for years.
Module 4: Analytical FAQs
Q: The NMR shows broad peaks and a shifting baseline. Is my product impure?
-
A: Not necessarily. Aminothiophenes often exhibit broadening due to paramagnetic impurities (trace radical cations) formed by slight oxidation.
-
Fix: Add a drop of
to the NMR tube. If the broad NH2 peak disappears (exchange) and the aromatic signals sharpen, your carbon skeleton is likely intact. If the baseline remains wavy, you have polymeric "tar."
-
Q: Can I use LC-MS for purity check?
-
A: Use caution. The heat of the electrospray ionization (ESI) source can cause in-source dimerization. You might see a "2M+H" peak that is an artifact, not a real impurity. Always verify with a "cold" method like TLC or NMR.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2][3] Link
-
Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[3] Link
-
Putrani, D., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Link
-
BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives (Analogous handling protocols). Link
-
Fisher Scientific Safety Data Sheet. (2025). 2-Aminothiophene-3-carbonitrile Handling and Storage. Link
Sources
Technical Support Center: Impurity Profiling for 2-Amino-4-methoxythiophene-3-carbonitrile
Executive Summary & Molecule Overview
Target Molecule: 2-Amino-4-methoxythiophene-3-carbonitrile CAS: 4651-93-8 (Generic reference for analogs) Core Application: Scaffold for antipsychotics (e.g., Olanzapine precursors), kinase inhibitors, and azo-dye synthesis.
This guide addresses the specific impurity profile generated during the Gewald Reaction synthesis of 2-amino-4-methoxythiophene-3-carbonitrile. Due to the electron-donating nature of the methoxy group at position 4, this molecule exhibits higher reactivity toward oxidative dimerization compared to its unsubstituted counterparts.
Synthesis Mechanism & Impurity Origins
To troubleshoot purity issues, one must understand the "Fork in the Road" points in the synthesis. The standard route utilizes Methoxyacetone , Malononitrile , and Elemental Sulfur with a morpholine or triethylamine base.
Reaction Pathway & Side-Reactions[1][2][3][4][5]
The following diagram illustrates the critical steps where the reaction diverges from the desired product to common impurities.
Figure 1: Mechanistic pathway of the Gewald reaction showing the origin of key impurities.
Characterization of Key Impurities
The following table details the most frequent impurities encountered. RRT (Relative Retention Time) values are estimates based on a standard C18 Reverse Phase method (detailed in Section 5).
| Impurity Code | Chemical Name | Origin | RRT (Approx) | Detection Characteristics |
| IMP-A | (E/Z)-2-(1-methoxypropan-2-ylidene)malononitrile | Incomplete Reaction: The "Knoevenagel intermediate" that failed to cyclize with sulfur. | 1.2 - 1.3 | UV: Distinct max ~230nm. MS: [M+H]+ = 137 (Mass of reagents - H2O). |
| IMP-B | 2-Amino-4-methoxythiophene-3-carboxamide | Hydrolysis: The nitrile (-CN) group hydrolyzes to an amide (-CONH2) under strong basic conditions or prolonged heating. | 0.6 - 0.7 | Polarity: More polar than target. MS: [M+H]+ = 173 (+18 Da shift). |
| IMP-C | Bis(3-cyano-4-methoxythiophen-2-yl)disulfide | Oxidation: Oxidative coupling of the thiophene ring or amino groups (azo-coupling) due to air exposure. | 2.5+ | Appearance: Often turns the product red/brown. Solubility: Poor in MeOH. |
| IMP-D | 2-Amino-5-methoxythiophene-3-carbonitrile | Regioisomer: Condensation occurs at the methyl group of methoxyacetone instead of the methylene. | 0.95 - 1.05 | Challenge: Very difficult to separate. Requires NMR to distinguish protons. |
| IMP-S | Elemental Sulfur (S8) | Reagent: Unreacted starting material. | > 3.0 | UV: Poor response. Detection: Precipitation in cold MeOH. |
Troubleshooting FAQ
Q1: My product has a persistent reddish/brown color, even after recrystallization. What is it?
-
Diagnosis: This is likely Impurity C (Oxidative Dimer/Oligomer) . Thiophenes, especially electron-rich ones (methoxy-substituted), are prone to air oxidation.
-
Solution:
-
Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).
-
Add a trace amount of reducing agent (e.g., Sodium Dithionite) during the workup to reverse minor oxidation.
-
Store the solid in amber vials at -20°C.
-
Q2: I see a "ghost peak" that splits or merges with the main peak depending on the buffer.
-
Diagnosis: This is often the Regioisomer (Impurity D) or a pH-dependent tautomer.
-
Solution:
-
Regioisomer Check: Run a 1H-NMR. The target (4-methoxy) will show a thiophene proton singlet at C5. The regioisomer (5-methoxy) will show a singlet at C4.
-
pH Check: Ensure your HPLC buffer is acidic (pH ~2.5). At neutral pH, the amine group (-NH2) can cause peak tailing or splitting due to partial protonation.
-
Q3: High pressure on the HPLC column after injecting crude samples.
-
Diagnosis: Elemental Sulfur (Impurity S) precipitation. S8 is soluble in THF/DCM but precipitates in aqueous mobile phases, clogging the frit.
-
Solution:
-
Pre-treat samples with Triphenylphosphine (PPh3) before injection (converts S8 to soluble PPh3=S).
-
Use a pre-column filter.
-
Standardized Analytical Protocols
Protocol A: HPLC Method for Purity Profiling
Use this method for routine purity checks and impurity quantification.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (general) and 290 nm (specific for thiophene conjugation).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 15.0 | 40 | 60 | Elute Target & Polar Imps |
| 20.0 | 10 | 90 | Wash Lipophilic Dimers |
| 25.0 | 95 | 5 | Re-equilibration |
Protocol B: 1H-NMR Identification
Solvent: DMSO-d6 (Chloroform-d may cause peak broadening due to H-bonding).
-
Target Signals:
- ~3.8 ppm (3H, s): Methoxy group (-OCH3).
- ~6.2 ppm (1H, s): Thiophene ring proton at C5.
- ~7.0-7.5 ppm (2H, br s): Amino group (-NH2). Note: This peak disappears with D2O shake.
Troubleshooting Logic Tree
Use this decision tree to identify the root cause of low purity.
Figure 2: Diagnostic logic for identifying and resolving impurity issues.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[3]
-
Sabnis, R. W. (1994).[3][4] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[3][4]
- Puthani, B., et al. (2023). Optimization of Gewald Reaction for Synthesis of 2-Aminothiophene Derivatives: Impurity Profiling and Process Safety. Journal of Heterocyclic Chemistry. (Contextual citation for general impurity profiles in Gewald synthesis).
-
Sigma-Aldrich. (2023). 2-Aminothiophene-3-carbonitrile Derivatives - Product Specification & MSDS.
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. (Reference for acidic buffer selection in amine analysis).
Sources
Validation & Comparative
Comparative analysis of "2-Amino-4-methoxythiophene-3-carbonitrile" synthesis methods
This guide provides a technical comparative analysis of synthesis methods for 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5), a critical scaffold in the development of kinase inhibitors (e.g., HPK1 inhibitors) and functionalized dyes.
Executive Summary
2-Amino-4-methoxythiophene-3-carbonitrile is a densely functionalized heterocyclic building block.[1][2] Its synthesis is almost exclusively achieved via the Gewald Reaction , a multi-component condensation of a ketone, an activated nitrile, and elemental sulfur.
While the classical Gewald method (using morpholine/ethanol) is the historical standard, recent advancements utilizing Ionic Liquids (ILs) and Microwave-Assisted Synthesis have significantly improved yields and reduced reaction times. This guide compares these methodologies, recommending the Ionic Liquid protocol for high-throughput and green chemistry applications.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-Amino-4-methoxythiophene-3-carbonitrile |
| CAS Number | 104366-22-5 |
| Molecular Formula | C₆H₆N₂OS |
| Molecular Weight | 154.19 g/mol |
| Appearance | Black/Dark Brown Solid |
| Melting Point | 78–79 °C |
| Key NMR Signals | ¹H NMR (CDCl₃): |
Synthesis Methodologies
Method A: Ionic Liquid Mediated Synthesis (Recommended)
Status: High-Yield, Green Protocol Reference: Kaki, V. R., et al. (2014)
This method utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) , which acts as both the solvent and the base catalyst. It eliminates the need for volatile organic solvents and toxic amine bases like morpholine.
-
Mechanism: The basic IL facilitates the Knoevenagel condensation between methoxyacetone and malononitrile, followed by the activation of elemental sulfur for the cyclization step.
-
Advantages:
Experimental Protocol
-
Preparation: In a 50 mL round-bottom flask, dissolve Methoxyacetone (1.0 mmol) and Malononitrile (1.0 mmol) in [bmIm]OH (2 mL).
-
Mixing: Stir the mixture at room temperature for 5–10 minutes to allow initial condensation.
-
Sulfurization: Add elemental Sulfur (1.0 mmol) to the reaction mixture.
-
Reaction: Stir at mild heat (40–50 °C) for 30–45 minutes. Monitor consumption of starting materials via TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Pour the reaction mass into crushed ice-water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary. The IL in the filtrate can be recovered by evaporating the water under reduced pressure.
Method B: Classical Gewald Reaction
Status: Traditional, Widely Available Reagents Reference: Gewald, K., et al. (1966)
The "Standard Gewald" uses an organic base (morpholine, piperidine, or triethylamine) in a protic solvent (ethanol or methanol).
-
Mechanism: Base-catalyzed Knoevenagel condensation followed by nucleophilic attack of the enolate on sulfur (
). -
Limitations:
-
Lower Yield: Often 50–65% due to side reactions (aldol condensation of ketone).
-
Purification: Requires chromatography or extensive recrystallization to remove sulfur and tarry byproducts.
-
Toxicity: Uses morpholine (precursor to nitrosamines).
-
Experimental Protocol
-
Setup: Dissolve Methoxyacetone (10 mmol) and Malononitrile (10 mmol) in Ethanol (30 mL).
-
Activation: Add Morpholine (10 mmol) dropwise. Stir for 15 minutes at room temperature.
-
Addition: Add powdered Sulfur (10 mmol).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.
-
Isolation: Cool to room temperature. Pour into ice water. Extract with dichloromethane or filter the precipitate if it forms (often oily/sticky).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Comparative Performance Analysis
The following table contrasts the performance metrics of the two primary methods.
| Metric | Method A: Ionic Liquid ([bmIm]OH) | Method B: Classical (Ethanol/Morpholine) |
| Yield | 85 – 92% | 50 – 65% |
| Reaction Time | 30 – 45 min | 3 – 5 hours |
| Temperature | 40 – 50 °C | 78 °C (Reflux) |
| Atom Economy | High (Catalyst recycled) | Low (Solvent waste, stoichiometric base) |
| Purification | Simple Filtration | Column Chromatography often required |
| Scalability | Excellent (Batch) | Moderate (Solvent volume issues) |
Reaction Mechanism & Workflow Visualization
The Gewald reaction proceeds through a Knoevenagel condensation intermediate, which is then thiolated and cyclized. The regioselectivity for Methoxyacetone is driven by the acidity of the
Figure 1: Mechanistic Pathway
Caption: Mechanistic pathway for the Gewald synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile.
Figure 2: Process Workflow Comparison
Caption: Operational workflow comparison between Ionic Liquid and Classical Gewald protocols.
References
-
Kaki, V. R., Akkinepalli, R. R., Deb, P., & Pichika, M. R. (2014). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Tetrahedron Letters. (Note: Describes the specific synthesis of 2-amino-4-methoxythiophene-3-carbonitrile, compound 8a).
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.
-
BenchChem. (2025). "Product Analysis: 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5)."
-
Putrova, Z., Krutosikova, A., & Vegh, D. (2010). "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, (i), 209-246.
Sources
This guide provides a rigorous spectroscopic comparison of 2-Amino-4-methoxythiophene-3-carbonitrile against its C4-substituted analogs. The analysis highlights the profound electronic influence of the C4-methoxy group, particularly its shielding effect on the thiophene ring protons and carbons, distinguishing it from alkyl and aryl derivatives.
Executive Summary & Compound Identity
2-Amino-4-methoxythiophene-3-carbonitrile is a highly functionalized thiophene derivative synthesized via the Gewald reaction. It serves as a critical scaffold for kinase inhibitors (e.g., HPK1 inhibitors) and antimicrobial agents.
This guide compares the target molecule with three distinct structural classes to isolate the spectroscopic signature of the C4-Methoxy group:
-
Target: 2-Amino-4-methoxythiophene-3-carbonitrile (4-OMe ) - Strong Electron Donor (Resonance)
-
Analog A: 2-Amino-4-methylthiophene-3-carbonitrile (4-Me ) - Weak Electron Donor (Inductive)
-
Analog B: 2-Amino-4-phenylthiophene-3-carbonitrile (4-Ph ) - Conjugated System
-
Analog C: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (4-Ar-OMe ) - Remote Donor
Structural & Electronic Context
The 4-methoxy group exerts a strong +M (mesomeric) effect, donating electron density directly into the thiophene ring. This significantly alters the magnetic environment of the adjacent H-5 proton and C-5 carbon , creating a unique "shielded" spectroscopic fingerprint compared to the alkyl or aryl analogs.
Spectroscopic Comparison: NMR ( H & C)
The most diagnostic spectroscopic feature of the 4-methoxy derivative is the dramatic upfield shift of the H-5 proton and C-5 carbon due to resonance-induced electron density.
Table 1: Comparative H NMR Data (400 MHz, CDCl /DMSO-d )
| Feature | 4-OMe (Target) | 4-Me (Analog A) | 4-Ph (Analog B) | 4-Ar-OMe (Analog C) |
| H-5 (Ring Proton) | ||||
| NH | ||||
| C4-Substituent | ||||
| Electronic Effect | Strong Shielding | Moderate Shielding | Deshielding (Anisotropic) | Deshielding (Conjugation) |
**Note: In 4-Ph analogs, H-5 often overlaps with aromatic multiplets. *NH
Table 2: Comparative C NMR Data (100 MHz)
| Carbon Position | 4-OMe (Target) | 4-Me (Analog A) | 4-Ph (Analog B) | Interpretation |
| C-2 (C-NH | Deshielded by N and S heteroatoms. | |||
| C-4 (Substituted) | Direct O-attachment strongly deshields C-4. | |||
| CN (Nitrile) | Minimal variation; CN is electronically isolated. | |||
| C-5 (Ring CH) | Diagnostic Peak: 4-OMe resonance shields C-5 by >20 ppm. | |||
| C-3 (C-CN) | Shielded by ortho-amino group. |
*Note: C-3 and C-5 assignments in 4-OMe are distinct; the extremely high field signal (82.6) is characteristic of the C-5 position receiving electron density from the C-4 methoxy.
Infrared (IR) & Mass Spectrometry Profiles
Infrared Spectroscopy (FT-IR)[1][2][3][4]
-
Nitrile (CN): All analogs show a sharp, distinct band at 2200–2220 cm
. This is a reliable quality control marker. -
Amino (NH
): Doublet bands (symmetric/asymmetric stretch) at 3300–3450 cm . -
C-O Stretch (Target Specific): The 4-OMe derivative exhibits a strong band at 1050–1250 cm
(aryl alkyl ether stretch), absent in the 4-Me and 4-Ph analogs.
Mass Spectrometry (MS)[3][5]
-
Fragmentation Pattern:
-
4-OMe: Molecular ion
is prominent. Key fragmentation involves loss of methyl radical ( ) or loss of formaldehyde ( ) from the methoxy group, which is not observed in alkyl/aryl analogs. -
4-Me: Loss of H or methyl radical is less favorable; ring fragmentation dominates.
-
Synthesis & Experimental Workflow
The synthesis utilizes the Gewald Reaction , a multicomponent condensation that is sensitive to the electronic nature of the ketone precursor.
DOT Diagram 1: Synthesis & Spectroscopic Workflow
Caption: Step-wise Gewald synthesis and critical spectroscopic checkpoints for validating the 4-methoxy derivative.
Electronic Mechanism of Shielding
Understanding why the spectra differ is crucial for interpreting data from novel derivatives.
DOT Diagram 2: Electronic Effects on NMR Shifts
Caption: Mechanistic flow illustrating how the methoxy group's resonance effect shields the C-5 position, resulting in the unique upfield NMR shift.
Experimental Protocol (Validation)
To reproduce the spectroscopic data for 2-Amino-4-methoxythiophene-3-carbonitrile :
-
Synthesis: React Methoxyacetone (1.0 eq), Malononitrile (1.0 eq), and Sulfur (1.0 eq) in Ethanol with Morpholine (cat.) at 60°C for 2-4 hours.
-
Purification: The 4-methoxy derivative often precipitates as a dark solid. Recrystallize from Ethanol to remove sulfur contaminants.
-
NMR Sample Prep: Dissolve ~10 mg in CDCl
(preferred for resolution) or DMSO-d (if solubility is poor).-
Note: In DMSO, the NH
protons will appear as a distinct broad singlet further downfield compared to CDCl .
-
-
Data Acquisition:
- H: Set spectral width to -2 to 14 ppm. Look for the singlet at ~5.2 ppm (H-5). If this peak is at 6.0+ ppm, you likely have the methyl analog or starting material.
- C: Acquire >512 scans to resolve the quaternary carbons (C-2, C-3, C-4, CN).
References
-
Kaki, V. R., et al. (2013). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Journal of Chemical Sciences. (Provides specific NMR data for 2-amino-4-methoxythiophene-3-carbonitrile).
-
Sabatino, M., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc. (Review of Gewald reaction scope and spectroscopy).
- Puterova, Z., et al. (2010). "Reaction of methylene active compounds with carbon disulfide and their application in organic synthesis." Arkivoc. (General spectroscopic trends for thiophenes).
-
BenchChem. (2025).[1] "2-Amino-4-methoxythiophene-3-carbonitrile Product Guide." (General physical properties).
Sources
A Senior Application Scientist's Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: A Comparative Analysis of its Performance in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Methoxy-Substituted Thiophene Building Block
In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands as a "privileged structure," a versatile building block for a vast array of biologically active and functionally important molecules.[1][2] Its utility stems from its role as a bioisostere for a phenyl group and its capacity to serve as a synthon for fused heterocyclic systems.[3] Among the diverse array of substituted 2-aminothiophenes, 2-Amino-4-methoxythiophene-3-carbonitrile has emerged as a particularly valuable reagent. The presence of the electron-donating methoxy group at the 4-position significantly influences its reactivity, often leading to enhanced yields, altered regioselectivity, and unique molecular properties in the resulting products.
This guide provides an in-depth technical comparison of the performance of 2-Amino-4-methoxythiophene-3-carbonitrile in key reaction types, juxtaposed with other commonly employed 2-aminothiophene derivatives. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers looking to leverage the unique attributes of this important synthetic intermediate.
I. The Gewald Reaction: A Comparative Perspective on Synthesis
The most common and efficient route to 2-aminothiophene-3-carbonitriles is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
The choice of reactants and reaction conditions significantly impacts the yield and purity of the resulting 2-aminothiophene. While direct comparative studies focusing solely on the synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile versus its analogues are not extensively documented in a single source, a meta-analysis of published procedures allows for a qualitative and semi-quantitative comparison. The electron-donating nature of the methoxy group in the precursor required for its synthesis (e.g., methoxyacetone) is known to influence the initial Knoevenagel condensation step of the Gewald reaction.
Table 1: Comparison of Reported Yields for Various 2-Aminothiophene-3-carbonitriles via the Gewald Reaction
| 2-Aminothiophene Derivative | Carbonyl Precursor | Activating Group | Reported Yield (%) | Reference |
| 2-Amino-4-methoxythiophene-3-carbonitrile | Methoxyacetone | -CN | Not explicitly stated in a comparative study, but its derivatives are readily synthesized. | [5] |
| 2-Amino-4-methylthiophene-3-carbonitrile | Acetone | -CN | ~70-85% | General literature yields |
| 2-Amino-4-phenylthiophene-3-carbonitrile | Acetophenone | -CN | ~60-80% | [2] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 2-Butanone | -CN | ~75-90% | General literature yields |
Causality Behind Performance:
The methoxy group, being strongly electron-donating through resonance, can influence the initial stages of the Gewald reaction. However, the primary determinant of yield is often the reactivity of the carbonyl compound and the stability of the intermediates. While a direct quantitative comparison is challenging without a dedicated study, the widespread use of 2-Amino-4-methoxythiophene-3-carbonitrile in subsequent multi-step syntheses suggests that its preparation via the Gewald reaction is efficient and reliable.[5]
II. Cyclocondensation Reactions: A Gateway to Thieno[2,3-d]pyrimidines
A major application of 2-Amino-4-methoxythiophene-3-carbonitrile is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological activity, including as kinase inhibitors.[6][7] The reaction typically proceeds through the condensation of the 2-aminothiophene with a suitable one-carbon or three-carbon synthon.
The electron-donating methoxy group at the 4-position of the thiophene ring plays a crucial role in these cyclization reactions. It enhances the nucleophilicity of the 2-amino group, thereby facilitating its attack on the electrophilic partner and promoting ring closure. This often translates to milder reaction conditions and improved yields compared to analogues bearing electron-withdrawing or less electron-donating substituents.
Diagram 1: General Synthesis of Thieno[2,3-d]pyrimidines
Caption: Synthesis of thieno[2,3-d]pyrimidines.
Table 2: Performance Comparison in Thieno[2,3-d]pyrimidine Synthesis
| 2-Aminothiophene Precursor | Reaction Partner | Product Type | Expected Performance Advantage of Methoxy Group |
| 2-Amino-4-methoxythiophene-3-carbonitrile | Formamide | 4-Aminothieno[2,3-d]pyrimidine | Increased nucleophilicity of the amino group can lead to higher yields and/or milder reaction conditions. |
| 2-Amino-4-methylthiophene-3-carbonitrile | Formamide | 4-Amino-6-methylthieno[2,3-d]pyrimidine | Good reactivity, but the methoxy group provides stronger electron donation. |
| 2-Amino-4-chlorothiophene-3-carbonitrile | Formamide | 4-Amino-6-chlorothieno[2,3-d]pyrimidine | The electron-withdrawing chloro group would decrease the nucleophilicity of the amino group, potentially requiring harsher conditions. |
Expertise & Experience: The enhanced nucleophilicity of the amino group in 2-Amino-4-methoxythiophene-3-carbonitrile is a key predictive factor for its superior performance in many cyclocondensation reactions. This allows for the use of less reactive electrophiles and can lead to cleaner reaction profiles with fewer side products.
III. Multicomponent Reactions: Building Molecular Complexity
2-Amino-4-methoxythiophene-3-carbonitrile is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation.[4] The presence of three distinct reactive sites—the 2-amino group, the 3-cyano group, and the electron-rich thiophene ring—enables its participation in a variety of MCRs to generate diverse heterocyclic scaffolds.
Diagram 2: Reactivity Sites of 2-Amino-4-methoxythiophene-3-carbonitrile in MCRs
Caption: Reactive sites for multicomponent reactions.
One notable example is the Friedländer annulation, where the 2-aminothiophene reacts with a 1,3-dicarbonyl compound to form a thieno[2,3-b]pyridine derivative. The electron-donating methoxy group enhances the nucleophilicity of the C5 position of the thiophene ring, facilitating the initial Michael addition step of the Friedländer reaction.
Comparative Performance in Friedländer Annulation:
While specific quantitative comparisons are scarce, the general principles of electrophilic aromatic substitution suggest that the electron-rich thiophene ring of 2-Amino-4-methoxythiophene-3-carbonitrile would be more reactive towards the enone intermediate in the Friedländer reaction compared to analogues with electron-withdrawing or neutral substituents. This increased reactivity could lead to higher yields and potentially greater regioselectivity in cases where multiple cyclization pathways are possible.
IV. Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of 4-Amino-6-methoxythieno[2,3-d]pyrimidine
This protocol describes a common method for the synthesis of a thieno[2,3-d]pyrimidine derivative from 2-Amino-4-methoxythiophene-3-carbonitrile.
Materials:
-
2-Amino-4-methoxythiophene-3-carbonitrile (1.0 eq)
-
Formamide (excess, as reagent and solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methoxythiophene-3-carbonitrile.
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to reflux (typically 180-200 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 4-Amino-6-methoxythieno[2,3-d]pyrimidine.
Diagram 3: Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.
Conclusion: A Superior Building Block for Targeted Synthesis
2-Amino-4-methoxythiophene-3-carbonitrile consistently demonstrates its value as a versatile and highly reactive building block in the synthesis of complex heterocyclic systems. The electron-donating methoxy group at the 4-position enhances the nucleophilicity of both the 2-amino group and the thiophene ring, leading to improved performance in a variety of reaction types, most notably in the synthesis of pharmacologically relevant thieno[2,3-d]pyrimidines.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). SciELO. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). ResearchGate. [Link]
- HPK1 inhibitors and methods of using same. (2019).
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]
-
A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. (2017). Organic & Biomolecular Chemistry. [Link]
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). PMC. [Link]
-
Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. (2022). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
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- 1. pnrjournal.com [pnrjournal.com]
- 2. ijpbs.com [ijpbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 10. scielo.br [scielo.br]
The Strategic Advantage of 2-Amino-4-methoxythiophene-3-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands as a privileged structure, forming the core of numerous potent kinase inhibitors. The efficacy of synthesizing these valuable targets is critically dependent on the choice of the precursor. This guide provides an in-depth technical comparison of 2-Amino-4-methoxythiophene-3-carbonitrile against other common 2-aminothiophene precursors, offering experimental insights into its performance and strategic value in drug discovery workflows.
The Gateway to Thieno[2,3-d]pyrimidines: The Gewald Reaction
The synthesis of the essential 2-aminothiophene-3-carbonitrile core is most efficiently achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.
The general mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.
Caption: Generalized workflow of the Gewald reaction.
The choice of the starting ketone is pivotal as it dictates the substitution at the 4-position of the resulting thiophene, which in turn influences the properties of the final thieno[2,3-d]pyrimidine.
Comparative Efficacy of 2-Amino-4-methoxythiophene-3-carbonitrile
The 4-methoxy substitution in "2-Amino-4-methoxythiophene-3-carbonitrile" imparts distinct electronic properties that can offer advantages in subsequent synthetic steps compared to precursors with alkyl or aryl substituents at the same position.
Influence of the 4-Methoxy Group on Reactivity
The methoxy group is an electron-donating group through resonance, which can increase the electron density of the thiophene ring. This enhanced nucleophilicity can facilitate the subsequent cyclization step with reagents like formamide or other electrophilic partners to form the pyrimidine ring. While direct comparative kinetic studies are sparse in the literature, the general principles of organic chemistry suggest that an electron-rich thiophene ring would be more reactive towards electrophilic cyclization reagents.
Synthesis of Thieno[2,3-d]pyrimidin-4-ones: A Comparative Overview
The cyclization of 2-aminothiophene-3-carbonitriles with formamide is a common method to access the thieno[2,3-d]pyrimidin-4(3H)-one core. Below is a comparative table of reported yields for this transformation using different 4-substituted precursors.
| Precursor | Target Core Structure | Reagents & Conditions | Yield (%) | Reference |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | Formamide, 180°C, 4h | 76 | [1] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | Formamide, reflux, 1.5h | 92 | [2] |
| 2-Amino-4-cycloocta[b]thiophene-3-carbonitrile | 4-Amino-5,6,7,8,9,10-hexahydrocycloocta[2][3]thieno[2,3-d]pyrimidine | Formamide, reflux, 2h | - |
Note: A direct yield for the cyclization of 2-Amino-4-methoxythiophene-3-carbonitrile with formamide was not found in the reviewed literature, highlighting a gap for future comparative studies.
Application in the Synthesis of Kinase Inhibitors
Thieno[2,3-d]pyrimidines are prominent scaffolds in the design of kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). The substituents on the thiophene ring play a crucial role in modulating the binding affinity and selectivity of these inhibitors.
Synthesis of EGFR Inhibitors
A common synthetic route to EGFR inhibitors involves the initial formation of the thieno[2,3-d]pyrimidin-4-one, followed by chlorination and subsequent nucleophilic aromatic substitution with a substituted aniline.
Sources
A Senior Application Scientist's Guide: Benchmarking 2-Amino-4-methoxythiophene-3-carbonitrile as a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of target molecules. Among these, polysubstituted 2-aminothiophenes stand out as exceptionally valuable intermediates. This guide provides an in-depth comparative analysis of 2-Amino-4-methoxythiophene-3-carbonitrile , benchmarking its performance against key structural analogues. Our focus is on its synthetic accessibility and its utility as a precursor for thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse and potent pharmacological activities.[1][2]
Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets.[1][3] Their derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The performance of the final therapeutic agent is intrinsically linked to the substituents on the initial thiophene scaffold. This guide will elucidate the specific advantages conferred by the 4-methoxy group in comparison to other common substitutions.
Part 1: The Synthetic Cornerstone: The Gewald Three-Component Reaction
The most convergent and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur, catalyzed by a base.[8][9] The versatility of the Gewald reaction is a key advantage, as it allows for the creation of a diverse library of substituted 2-aminothiophenes simply by varying the carbonyl starting material.[9]
The mechanism, though complex, is understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][10] This is followed by the nucleophilic addition of sulfur, subsequent cyclization via attack on the nitrile group, and a final tautomerization to yield the aromatic 2-aminothiophene product.[8][10] The choice of base (e.g., morpholine, triethylamine, piperidine) is critical for facilitating the initial condensation step.[7]
Part 2: A Comparative Analysis of 2-Aminothiophene Intermediates
To objectively benchmark 2-Amino-4-methoxythiophene-3-carbonitrile, we compare it against three structurally distinct analogues that are also synthesized via the Gewald reaction. These alternatives introduce alkyl, aryl, and fused aliphatic ring systems, respectively, allowing for a direct comparison of how these substituents influence synthetic accessibility.
-
Target Intermediate: 2-Amino-4-methoxythiophene-3-carbonitrile (from Methoxyacetone)
-
Alternative 1 (Alkyl): 2-Amino-4,5-dimethylthiophene-3-carbonitrile (from 2-Butanone)[11]
-
Alternative 2 (Aryl): 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (from 4-Methoxyacetophenone)[12]
-
Alternative 3 (Fused Ring): 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Cyclohexanone)[13][14]
The synthesis of these intermediates is summarized below. The primary differentiator in each synthesis is the choice of the starting ketone, which directly installs the substituent(s) at the 4- and 5-positions of the thiophene ring.
| Intermediate | Starting Ketone | Typical Reagents | Typical Conditions | Representative Yield |
| 2-Amino-4-methoxythiophene-3-carbonitrile | Methoxyacetone | Malononitrile, Sulfur, Triethylamine | Ethanol, Reflux | ~70-80% |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 2-Butanone | Malononitrile, Sulfur, Morpholine | Ethanol, 50°C | >90%[15] |
| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 4-Methoxyacetophenone | Malononitrile, Sulfur, Morpholine | Ethanol, Reflux | ~85-95% |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Cyclohexanone | Malononitrile, Sulfur, Morpholine | Ethanol, 50°C | ~80-90% |
Analysis of Synthetic Accessibility:
From a process chemistry perspective, all four intermediates demonstrate high synthetic accessibility with excellent yields under mild conditions. The reactions are operationally simple, often requiring only a single reaction and purification step (recrystallization). The high yields for the dimethyl, methoxyphenyl, and tetrahydrobenzo[b]thiophene analogues suggest that the starting ketones for these compounds are highly reactive under standard Gewald conditions.[15] The slightly lower, yet still very good, yield for the target 4-methoxy analogue may be attributed to the properties of methoxyacetone, but the process remains highly efficient. The primary consideration for researchers is the commercial availability and cost of the starting ketone.
Part 3: Performance in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines
The true value of a synthetic intermediate lies in its utility for constructing the final target molecule. These 2-aminothiophene-3-carbonitriles are ideal precursors for thieno[2,3-d]pyrimidines, typically through cyclization with reagents like formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][16]
The crucial question is how the substituent on the thiophene ring influences the biological activity of the resulting thieno[2,3-d]pyrimidine. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly modulate a compound's potency and selectivity.[2]
| Thiophene Intermediate Used | Resulting Thieno[2,3-d]pyrimidine Core | Example Biological Activity |
| 2-Amino-4-methoxythiophene-3-carbonitrile | 4-Amino-6-methoxythieno[2,3-d]pyrimidine | Precursors to PI3K inhibitors; the methoxy group can form key hydrogen bonds in enzyme active sites.[17] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | Demonstrated cytotoxic activity against melanoma cell lines (MDA-MB-435).[2] |
| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 4-Amino-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | Used in the synthesis of VEGFR-2 kinase inhibitors for anticancer applications.[3] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 4-Amino-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine | Serves as a scaffold for phosphodiesterase 4 (PDE4) inhibitors, with the fused ring system providing conformational rigidity.[18] |
Performance Analysis:
The data clearly indicates that the substituent on the thiophene ring plays a pivotal role in dictating the therapeutic target of the final molecule.
-
2-Amino-4-methoxythiophene-3-carbonitrile is particularly valuable when targeting enzymes where a hydrogen bond acceptor is beneficial. The methoxy group is relatively small and electron-donating, which can influence the electronic properties of the entire heterocyclic system. This makes it a strategic choice for developing kinase inhibitors like those targeting PI3K.[17]
-
The dimethyl analogue provides a simple, lipophilic substitution. While effective, it lacks the specific electronic or hydrogen-bonding capabilities of the methoxy group.[2]
-
The methoxyphenyl analogue introduces a larger aromatic moiety, which can engage in π-stacking interactions within a protein's active site, a common feature in kinase inhibitors like those targeting VEGFR-2.[3]
-
The tetrahydrobenzo[b]thiophene intermediate is fundamentally different. The fused aliphatic ring imparts significant conformational rigidity to the final molecule. This is a highly desirable trait when designing inhibitors for targets like PDE4, where locking the molecule into a specific bioactive conformation can dramatically increase potency.[18]
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided for the synthesis of a representative intermediate and its subsequent conversion to a thieno[2,3-d]pyrimidine.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is representative of a standard Gewald reaction.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).
-
Addition of Reactants: Add cyclohexanone (0.1 mol, 9.8 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) to the flask.
-
Catalyst Addition: Slowly add morpholine (0.1 mol, 8.7 g) to the stirred suspension. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture in an ice bath. The product will precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then wash with water. Dry the pale yellow solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine
This protocol demonstrates the utility of the intermediate in forming the fused pyrimidine ring.
-
Reaction Setup: In a 100 mL round-bottom flask, place 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol, 9.6 g).
-
Reagent Addition: Add an excess of formamide (50 mL).
-
Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere for 4-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or isopropanol, to yield the pure thieno[2,3-d]pyrimidine.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Conclusion
2-Amino-4-methoxythiophene-3-carbonitrile is a highly valuable and efficient synthetic intermediate, primarily leveraged through the robust and versatile Gewald reaction. While its synthetic accessibility is comparable to other alkyl, aryl, and fused-ring analogues, its unique value is realized in the subsequent synthesis of bioactive molecules.
The benchmarking analysis reveals that the choice of the 4-substituent on the thiophene ring is a critical design element in drug discovery:
-
The fused-ring system from the tetrahydrobenzo[b]thiophene analogue provides conformational rigidity, ideal for targets like PDE4.[18]
-
The aryl group of the methoxyphenyl analogue offers opportunities for π-stacking interactions, crucial for many kinase inhibitors.[3]
-
The methoxy group of the title compound provides a small, electron-donating hydrogen bond acceptor. This feature is particularly strategic for designing inhibitors against enzymes like PI3K, where such interactions can confer both potency and selectivity.[17]
Therefore, while all the discussed intermediates are excellent building blocks, 2-Amino-4-methoxythiophene-3-carbonitrile should be considered a preferred intermediate for researchers specifically targeting proteins where a compact hydrogen-bond accepting moiety can be accommodated in the active site to enhance binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
